5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Description
BenchChem offers high-quality 5-methoxy-1H-pyrazolo[3,4-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-pyrazolo[3,4-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
116527-53-8 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-3-7-6-4(9-5)2-8-10-6/h2-3H,1H3,(H,7,8,10) |
Clé InChI |
YMRINHUBBHWCIX-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C(=N1)C=NN2 |
SMILES canonique |
COC1=CN=C2C(=N1)C=NN2 |
Synonymes |
1H-Pyrazolo[3,4-b]pyrazine,5-methoxy-(9CI) |
Origine du produit |
United States |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Pyrazolopyrazine Chemistry
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding any new chemical entity is to thoroughly characterize its physical and chemical properties. In the absence of direct experimental data for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, we can extrapolate these properties with a high degree of confidence by analyzing the parent scaffold, 1H-pyrazolo[3,4-b]pyrazine, and the electronic contributions of the methoxy substituent.
Diagram: Chemical Structure of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Caption: Chemical structure of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Table 1: Predicted Physicochemical Properties of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₆H₆N₄O | Based on the chemical structure. |
| Molecular Weight | 150.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | The parent compound, 1H-pyrazolo[3,4-b]pyrazine, is a solid.[2] The introduction of a methoxy group is unlikely to alter the physical state at room temperature. |
| Melting Point | 180-190 °C | The melting point of the parent 1H-pyrazolo[3,4-b]pyrazine is 198-200 °C.[2] The methoxy group may slightly lower the melting point due to alterations in crystal packing. |
| Boiling Point | > 300 °C (decomposes) | The boiling point of the parent scaffold is predicted to be around 218.7 °C.[2] The methoxy derivative will have a higher boiling point due to increased molecular weight and polarity. However, significant decomposition is expected at elevated temperatures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The pyrazole and pyrazine rings confer some polarity. The methoxy group can participate in hydrogen bonding as an acceptor, slightly enhancing aqueous solubility compared to an alkyl substituent. However, overall solubility in water is expected to be low. High solubility in polar aprotic solvents is anticipated. |
| pKa (most basic nitrogen) | 2-3 | The pyrazine nitrogens are weakly basic. The electron-donating methoxy group will slightly increase the basicity of the pyrazine nitrogen at position 4 compared to the unsubstituted parent compound. |
Proposed Synthetic Pathways
The synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine can be approached through several established methods for constructing the pyrazolo[3,4-b]pyrazine core. A logical and efficient pathway would involve the condensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.
Retrosynthetic Analysis
A plausible retrosynthetic disconnection of the target molecule is illustrated below. This approach simplifies the target into readily available or easily synthesizable starting materials.
Diagram: Retrosynthetic Analysis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Caption: Retrosynthetic approach for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Proposed Synthetic Protocol
This protocol details a two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 3,4-Diaminopyrazole
3,4-Diaminopyrazole can be synthesized from dicyanomethane through a series of established reactions.
Step 2: Condensation to form 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
The key final step involves the condensation of 3,4-diaminopyrazole with a methoxy-substituted 1,2-dicarbonyl equivalent. A suitable reagent for this transformation is methoxyglyoxal.
Workflow: Synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following protocols describe a self-validating system where the data from each technique corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
-
δ 13.0-14.0 (s, 1H): The N-H proton of the pyrazole ring. This peak is expected to be broad and may exchange with D₂O.
-
δ 8.0-8.2 (s, 1H): The proton at position 3 of the pyrazolo ring.
-
δ 7.8-8.0 (s, 1H): The proton at position 6 of the pyrazine ring.
-
δ 4.0-4.2 (s, 3H): The protons of the methoxy group.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
-
δ 155-160: The carbon atom at position 5, attached to the methoxy group.
-
δ 140-145: Quaternary carbons of the pyrazolo[3,4-b]pyrazine core.
-
δ 130-135: The carbon atom at position 3.
-
δ 115-120: The carbon atom at position 6.
-
δ 55-60: The carbon of the methoxy group.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher field NMR spectrometer. Include standard 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.
-
Causality Check: The HSQC spectrum should show a correlation between the methoxy protons and the methoxy carbon. The HMBC spectrum should reveal long-range couplings between the methoxy protons and the C5 carbon, confirming the position of the substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 150.14. This should be a prominent peak.
-
Key Fragments: Loss of a methyl radical (M-15) to give a peak at m/z = 135. Loss of formaldehyde (M-30) from the methoxy group is also a possibility, resulting in a peak at m/z = 120.
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize electron ionization (EI) to induce fragmentation and provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion, which should match C₆H₆N₄O. This provides a high degree of confidence in the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet):
-
3100-3300 cm⁻¹ (broad): N-H stretching of the pyrazole ring.
-
2950-3050 cm⁻¹: C-H stretching of the aromatic and methoxy groups.
-
1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the aromatic rings.
-
1200-1300 cm⁻¹ and 1000-1100 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.
Experimental Protocol for IR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Correlate the observed absorption bands with the expected functional groups to confirm the presence of the N-H, C-H aromatic, and C-O ether functionalities.
Reactivity and Potential Applications in Drug Discovery
The pyrazolo[3,4-b]pyrazine core is an electron-deficient system, which influences its reactivity. The presence of the electron-donating methoxy group at the 5-position will modulate the electronic properties of the ring system.
-
Electrophilic Aromatic Substitution: The pyrazolo[3,4-b]pyrazine system is generally deactivated towards electrophilic substitution. However, the methoxy group may direct electrophiles to the 6-position.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly if a leaving group is present.
-
N-Alkylation/Arylation: The pyrazole nitrogen can be readily alkylated or arylated to introduce further diversity and modulate the physicochemical and pharmacological properties of the molecule.
The structural similarity of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine to known kinase inhibitors suggests its potential as a scaffold for the development of new drugs targeting a variety of kinases implicated in cancer and inflammatory diseases.[1] The methoxy group can form crucial hydrogen bond interactions with the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, proposed synthetic routes, and detailed analytical protocols for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. While direct experimental data for this specific molecule is limited, the information presented here, based on sound chemical principles and data from analogous structures, offers a solid foundation for researchers to embark on its synthesis and characterization. The self-validating nature of the proposed analytical workflow ensures a high degree of confidence in the identity and purity of the synthesized compound.
The potential of the pyrazolo[3,4-b]pyrazine scaffold in drug discovery is well-established. Future work should focus on the synthesis and biological evaluation of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and its derivatives against a panel of kinases to explore their therapeutic potential. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of this promising class of compounds.
References
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Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Structural Elucidation of Pyrazolo[3,4-b]pyrazine Analogs
A Senior Application Scientist's Perspective on Crystal Structure and X-ray Diffraction Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific single-crystal X-ray diffraction (XRD) and powder XRD data for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine have not been publicly reported. This guide, therefore, leverages detailed crystallographic information from closely related pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine analogs to provide a comprehensive framework for its structural analysis. The principles, protocols, and data interpretation presented herein are directly applicable to the target compound upon its synthesis and crystallization.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural analogy to purine bases makes it a compelling framework for designing kinase inhibitors, receptor modulators, and other therapeutic agents.[1] The precise three-dimensional arrangement of atoms, dictated by its crystal structure, governs its interaction with biological targets, solubility, and solid-state properties. Understanding this architecture through X-ray diffraction is therefore a cornerstone of its development.
This guide provides an in-depth analysis of the methodologies used to determine the crystal structure of pyrazolo[3,4-b]pyrazine derivatives, using a published analog as a primary case study. It further details the interpretation of powder XRD data and provides field-proven protocols for both single-crystal and powder diffraction experiments.
Single-Crystal X-ray Diffraction: A Definitive Look at Molecular Architecture
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid.[2] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and drug design.
Case Study: Crystal Structure of a 5,6-Disubstituted Pyrazolo[3,4-b]pyrazine Analog
To illustrate the depth of information obtainable from scXRD, we will examine the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.[3][4][5] This analog provides critical insights into the likely structural behavior of the pyrazolo[3,4-b]pyrazine core.
The analysis revealed a monoclinic crystal system with the space group C2/c.[5] The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅N₇ |
| Formula Weight | 293.34 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 7.9412 (2) |
| b (Å) | 15.7078 (3) |
| c (Å) | 22.3276 (4) |
| β (°) | 98.573 (1) |
| Volume (ų) | 2754.00 (10) |
| Z | 8 |
| Radiation type | Cu Kα |
| λ (Å) | 1.54178 |
| Temperature (K) | 150 |
| Data sourced from Mague et al., 2014 |
Structural Insights: Molecular Geometry and Supramolecular Assembly
The pyrazolo[3,4-b]pyrazine core of the molecule is essentially planar.[4][5] A key feature of its crystal packing is the formation of extensive hydrogen bonding networks. In this analog, N—H⋯N and C—H⋯N hydrogen bonds link the molecules into chains along the direction.[3][4][5]
Furthermore, these chains are stacked via π–π interactions between the pyrazole rings of adjacent molecules, with a centroid-centroid distance of 3.4322 (7) Å.[3][4][5] This type of interaction is a critical determinant of the solid-state packing and can significantly influence the material's physical properties. The phenyl ring is inclined relative to the pyrazolo[3,4-b]pyrazine core, with a dihedral angle of 19.86 (5)°.[3][4]
The diagram below illustrates the general workflow for determining a single-crystal structure, a process that is fundamental to gaining these deep structural insights.
Powder X-ray Diffraction: A Fingerprint of the Bulk Material
Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample.[6][7] While it typically does not provide the atomic-level detail of scXRD for an unknown structure, it serves as a crucial fingerprint for phase identification, purity assessment, and quality control.[6][8]
Representative PXRD Data for a Fused Pyrazine Heterocycle
As no experimental PXRD pattern for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is available, we present representative data from a "Triazolo pyrazine derivative B crystal form," a closely related fused heterocyclic system, to illustrate the nature of the data obtained.[9] The characteristic diffraction peaks are listed below.
| Peak Position (2θ ± 0.2°) |
| 5.52 |
| 7.954 |
| 9.42 |
| 10.821 |
| 14.3 |
| 16.18 |
| 18.661 |
| 19.459 |
| 21.56 |
| 23.461 |
| 24.46 |
| 26.238 |
| 30.12 |
| 32.521 |
| 32.96 |
| Data adapted from a related triazolo pyrazine derivative.[9] |
Each crystalline phase of a compound produces a unique PXRD pattern. This pattern can be used to confirm if a newly synthesized batch matches a known crystal form (polymorph) or to detect the presence of crystalline impurities.
The following diagram illustrates the key intermolecular interactions that are elucidated through crystallographic studies and which dictate the final crystal packing.
Experimental Protocols: A Practical Guide
The following sections detail standardized, field-proven protocols for the crystallographic analysis of small organic molecules like 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Protocol for Single-Crystal Growth and Selection
The successful determination of a crystal structure is critically dependent on the quality of the single crystal.[10]
-
Material Purity: Start with the highest purity material available. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[11] Highly soluble compounds tend to precipitate too quickly, forming small or poor-quality crystals.
-
Crystallization Technique:
-
Slow Evaporation: Prepare a near-saturated solution in a clean vial. Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks.[11][12]
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting slow crystal growth.
-
-
Crystal Selection: Using a microscope with polarizing filters, select a crystal that is transparent, has well-defined faces, and shows no signs of cracks, cloudiness, or being a conglomerate.[12] The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[12]
Protocol for Single-Crystal X-ray Diffraction Data Collection
-
Mounting: Carefully mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of inert oil (e.g., Paratone-N).
-
Data Collection:
-
Place the mounted crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryo-stream. This minimizes thermal motion of the atoms, leading to higher quality data.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensities of the reflections.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Protocol for Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Grind the crystalline sample into a fine, homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
-
Load the powder into a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.[6] A zero-background sample holder (e.g., a single-crystal silicon wafer) is recommended for small sample quantities to minimize background noise.[6]
-
-
Instrument Setup:
-
Select the appropriate X-ray source (e.g., Cu Kα, λ = 1.5418 Å).
-
Configure the instrument optics (e.g., slits) for the desired resolution and intensity.
-
-
Data Acquisition:
-
Set the 2θ range to be scanned (e.g., 2° to 40°).
-
Define the step size (e.g., 0.02°) and the time per step.
-
Initiate the scan. The sample is typically rotated during the measurement to improve crystallite averaging.
-
-
Data Analysis:
-
Process the raw data to identify the 2θ positions and intensities of the diffraction peaks.
-
Compare the resulting pattern to a database of known phases or a calculated pattern from a single-crystal structure to confirm the material's identity and purity.
-
Conclusion and Future Outlook
While the specific crystal structure of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine remains to be determined, this guide establishes a robust framework for its analysis. By examining the detailed structural data of close analogs, we can anticipate that its crystal packing will be governed by a combination of hydrogen bonding and π–π stacking interactions. The provided protocols offer a clear and practical path for researchers to perform high-quality single-crystal and powder X-ray diffraction experiments. The elucidation of its definitive crystal structure will be invaluable for advancing its application in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships.
References
-
Mague, J. T., Mohamed, S. K., Akkurt, M., El-Emary, T. I., & Albayati, M. R. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1212–o1213. [Link]
-
Donaire-Arias, J., Cano, C., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
-
Mague, J. T., Mohamed, S. K., Akkurt, M., El-Emary, T. I., & Albayati, M. R. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. IUCrData, 70(11), o1212-o1213. [Link]
-
Harris, K. D. M. (2018). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
-
Martin, B. P. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(10), 5539-5551. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
LibreTexts Chemistry. Powder X-ray Diffraction. [Link]
- Google Patents. (2019).
-
Mague, J. T., et al. (2014). 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. Acta Crystallographica Section E, E70, o1212-o1213. [Link]
-
Pautler, R. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Missouri. [Link]
-
Thallapally, P. K. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
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- 3. Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Abstract
The pyrazolo[3,4-b]pyrazine heterocyclic system represents a privileged scaffold in medicinal chemistry, frequently associated with the modulation of critical cellular signaling pathways. While the specific biological activities of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine are not yet extensively documented, its structural architecture bears a significant resemblance to a class of compounds known to function as potent kinase inhibitors. Notably, derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against key serine/threonine kinases such as TANK-binding kinase 1 (TBK1) and mitogen-activated protein kinase kinase 4 (MKK4).[1][2] This guide puts forth the central hypothesis that 5-methoxy-1H-pyrazolo[3,4-b]pyrazine functions as a serine/threonine kinase inhibitor . We present a comprehensive, field-proven framework for the in vitro elucidation of its mechanism of action. This document provides not just protocols, but the strategic rationale behind a multi-pillar investigative workflow designed to rigorously test this hypothesis, moving from broad target identification to precise biochemical characterization and finally to validation in a cellular context.
Pillar I: Unbiased Target Identification and Selectivity Profiling
Expertise & Experience: Before dedicating resources to in-depth characterization, it is imperative to first ascertain whether the compound interacts with the kinome and to understand the breadth of its selectivity. A broad-based initial screen is the most efficient strategy to identify high-probability targets and, equally important, to flag potential off-target liabilities early in the discovery process. Off-target effects are a primary cause of toxicity and failed clinical trials; therefore, a comprehensive selectivity profile is a cornerstone of a trustworthy investigation.
Methodology: Large-Panel Kinase Profiling
We will employ a competitive binding or enzymatic activity assay against a large, diverse panel of human kinases. Commercial services offer panels covering over 400 kinases, providing a comprehensive view of the compound's interaction landscape.[2][3]
Experimental Protocol: Kinome-Wide Profiling (Activity-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in 100% DMSO. From this, prepare a working solution for the assay at the desired screening concentration (e.g., 1 µM or 10 µM).
-
Assay Execution (Service Provider): Submit the compound to a specialized provider (e.g., Reaction Biology, Eurofins Discovery). The provider will perform a radiometric (e.g., HotSpot™) or luminescence-based (e.g., ADP-Glo™) assay.[4][5]
-
Assay Principle: The compound is incubated with a specific kinase, a substrate (peptide or protein), and ATP (often at or near the Km concentration to ensure sensitivity).[6]
-
Detection: The assay measures the amount of phosphorylated substrate, typically by detecting the incorporation of radioactive ³³P-ATP or by quantifying the amount of ADP produced.
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). The results are expressed as the percentage of remaining kinase activity.
Data Presentation: Summary of Kinome Profiling Results
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Putative Hit |
| Kinase-A | CMGC | 98% | Yes |
| Kinase-B | CAMK | 95% | Yes |
| Kinase-C | AGC | 81% | Yes |
| Kinase-D | TK | 15% | No |
| ... (400+ others) | ... | <50% | No |
Table 1: Hypothetical results from a kinome-wide activity screen for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Visualization: Kinome Profiling Workflow
Workflow for unbiased kinase target identification.
Pillar II: Rigorous Biochemical Characterization
Expertise & Experience: Identifying a "hit" in a primary screen is only the beginning. It is crucial to validate this interaction with orthogonal assays and to precisely characterize the nature of the inhibition. Determining the potency (IC50), binding affinity (Kd), and the mechanism of action (e.g., ATP-competitive) provides a self-validating system. For instance, a compound with a low nanomolar Kd in a direct binding assay should exhibit a correspondingly potent IC50 in an enzymatic assay. Discrepancies can signal assay artifacts or complex inhibition kinetics, requiring further investigation. Understanding the mechanism is particularly critical; an ATP-competitive inhibitor must compete with millimolar concentrations of ATP inside the cell, a fact that profoundly impacts its translation from biochemical potency to cellular efficacy.[7][8]
Methodologies & Protocols
Potency Determination: In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, the target kinase (e.g., Kinase-A), its specific substrate, and ATP at its Km concentration.
-
Compound Dilution: Perform a serial dilution of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (e.g., 11 points, 1:3 dilution starting from 10 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the ADP produced by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Binding Affinity & Kinetics: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free measurement of binding affinity (Kd) and the association (kon) and dissociation (koff) rate constants.[9][10]
Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize the purified target kinase (e.g., Kinase-A) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the kinase to subtract non-specific binding.[11]
-
Binding Measurement: Inject a series of concentrations of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine over the kinase and reference surfaces (association phase).
-
Dissociation Measurement: After the injection, flow buffer over the chip and monitor the dissociation of the compound (dissociation phase).
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff / kon).
Mechanism of Action (MOA) Determination
This experiment determines if the compound competes with ATP for the kinase's active site.
Protocol: ATP Competition Assay
-
Experimental Setup: Perform the in vitro kinase inhibition assay (as in 2.1) under multiple, fixed concentrations of ATP (e.g., Km, 5x Km, 10x Km, and a high physiological concentration like 1 mM).
-
IC50 Determination: Determine the IC50 value for the inhibitor at each ATP concentration.
-
Data Interpretation:
-
ATP-Competitive: A rightward shift (increase) in the IC50 value as the ATP concentration increases indicates competitive inhibition.[]
-
Non-Competitive: The IC50 value remains unchanged regardless of the ATP concentration.
-
Uncompetitive: The IC50 value decreases as the ATP concentration increases.
-
Data Presentation: Summary of Biochemical Characterization
| Parameter | Kinase-A | Kinase-B |
| IC50 (nM) | 55 | 120 |
| Kd (nM) | 48 | 155 |
| kon (1/Ms) | 1.2 x 10⁵ | 8.5 x 10⁴ |
| koff (1/s) | 5.8 x 10⁻³ | 1.3 x 10⁻² |
| MOA | ATP-Competitive | ATP-Competitive |
Table 2: Hypothetical biochemical data for the compound against its primary targets.
Visualization: Biochemical Characterization Workflow
Integrated workflow for biochemical characterization.
Visualization: ATP-Competitive Inhibition Mechanism
Diagram of ATP-competitive kinase inhibition.
Pillar III: Cellular Target Engagement and Pathway Modulation
Expertise & Experience: Demonstrating potent biochemical activity is necessary but not sufficient. A drug candidate must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response. This pillar provides the crucial link between biochemistry and cell biology. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm that a compound physically binds to its target inside intact cells.[13][14] Following this confirmation of target engagement, Western blotting serves as a robust functional readout. By showing that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a dose-dependent manner, we build a strong, causal link between target engagement and a measurable cellular outcome.[15][16]
Methodologies & Protocols
Confirmation of Intracellular Target Engagement: CETSA
CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[17][18]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the target Kinase-A). Treat intact cells with either vehicle (DMSO) or a saturating concentration of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (e.g., 10-20x IC50) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
-
Protein Detection: Analyze the amount of soluble Kinase-A remaining in the supernatant at each temperature using Western blotting with a specific antibody for Kinase-A.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Functional Validation: Cellular Pathway Analysis by Western Blot
This assay measures the functional consequence of target engagement by quantifying the phosphorylation status of a downstream substrate.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Seed a relevant cell line and serum-starve overnight. Pre-treat the cells with increasing concentrations of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine for 1-2 hours.
-
Pathway Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & SDS-PAGE: Determine the protein concentration of each lysate. Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known substrate of Kinase-A (e.g., anti-phospho-Substrate-Z).
-
Re-probing (Loading Control): Strip the membrane and re-probe with an antibody for the total amount of Substrate-Z and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-substrate signal to the total substrate signal for each condition.
Data Presentation: Summary of Cellular Assay Results
| Assay | Parameter | Result | Interpretation |
| CETSA | ΔTagg (Kinase-A) | + 5.2 °C | Direct target engagement in cells |
| Western Blot | p-Substrate-Z IC50 (nM) | 250 | Functional inhibition of pathway |
Table 3: Hypothetical results from cellular assays confirming target engagement and pathway modulation.
Visualization: Hypothetical Signaling Pathway
Hypothesized signaling pathway inhibited by the compound.
Conclusion and Future Directions
Successful validation through this framework would position 5-methoxy-1H-pyrazolo[3,4-b]pyrazine as a validated kinase inhibitor. Subsequent investigations would logically progress to cell-based phenotypic assays (e.g., anti-proliferative activity in relevant cancer cell lines), followed by in vivo pharmacokinetic profiling and efficacy studies in appropriate disease models to assess its potential as a therapeutic agent.
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Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1581–1594. [Link]
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A Technical Guide to Pharmacophore Modeling of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine Derivatives for Kinase-Targeted Drug Discovery
Abstract
The 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold represents a promising chemotype in modern medicinal chemistry, with strong potential for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive framework for the application of pharmacophore modeling in the rational design and discovery of novel inhibitors based on this privileged core. We will navigate through the strategic rationale, detailed methodologies, and rigorous validation techniques essential for translating a chemical scaffold into viable lead candidates. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate their discovery pipelines.
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates the pyrazolo[3,4-b]pyrazine core, a heterocyclic system that has garnered significant interest in drug discovery. The broader family of pyrazolopyridines and pyrazolopyrimidines are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, most notably protein kinases.[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]
The specific scaffold of interest, 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, possesses key structural features amenable to kinase inhibition. The methoxy group can act as a hydrogen bond acceptor and influence solubility, while the pyrazolopyrazine core provides a rigid framework for the presentation of various substituents that can engage in critical interactions within an ATP-binding pocket.
For the purpose of this guide, and based on the established activity of the closely related pyrazolo[3,4-b]pyridine scaffold, we will hypothesize Fibroblast Growth Factor Receptor 1 (FGFR1) as a plausible and high-value target for derivatives of our core structure.[3][4][5] FGFR1 is a receptor tyrosine kinase whose aberrant signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3]
The Rationale for Pharmacophore Modeling in Kinase Inhibitor Design
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional (3D) and electronic properties of a molecule into a simplified representation of its essential interaction features.[6][7] A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers that are critical for biological activity.[6]
For the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold, pharmacophore modeling serves several key purposes:
-
Virtual Screening: To rapidly screen large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore more likely to be active against the target kinase.[6][8]
-
Scaffold Hopping: To identify new chemical scaffolds that can present the same pharmacophoric features, leading to the discovery of novel intellectual property.
-
Lead Optimization: To guide the structural modification of hit compounds to enhance their potency and selectivity.
-
ADMET Profiling: To develop models that predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to de-risk candidates early in the discovery process.
Methodologies: A Dual Approach to Pharmacophore Model Generation
A robust pharmacophore modeling strategy often employs both ligand-based and structure-based approaches to build a comprehensive understanding of the structure-activity relationships (SAR).
Ligand-Based Pharmacophore Modeling
This approach is utilized when a set of active compounds is known, but the 3D structure of the target protein is unavailable or not well-defined.[9] The underlying principle is that common structural features among active molecules are likely responsible for their shared biological activity.
Experimental Protocol: Ligand-Based Model Generation
-
Training Set Compilation:
-
Gather a structurally diverse set of known FGFR1 inhibitors with a range of biological activities (e.g., IC50 values).[10][11][12] It is crucial to include both highly active and moderately active compounds to inform the model.
-
For this guide, we will consider a hypothetical training set of pyrazolo[3,4-b]pyridine and other FGFR1 inhibitors.
-
-
Conformational Analysis:
-
Pharmacophore Feature Identification:
-
Identify the key pharmacophoric features for each conformation of the training set molecules. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable centers
-
-
-
Common Feature Pharmacophore Generation:
-
Utilize an algorithm (e.g., the common feature pharmacophore generation in Phase or Catalyst) to align the conformations of the active molecules and identify the spatial arrangement of pharmacophoric features that are common to all of them.[6][13]
-
The output is a set of pharmacophore hypotheses, each ranked based on a scoring function that considers factors like the number of matching features and the degree of overlap.
-
-
Hypothesis Selection:
-
Select the best pharmacophore hypothesis based on its ability to discriminate between active and inactive compounds in a known dataset (see Section 4 for validation).
-
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein, preferably in complex with a ligand, is available, a structure-based approach can be employed.[14][15][16] This method provides direct insights into the key interactions within the binding site.
Experimental Protocol: Structure-Based Model Generation
-
Protein Structure Preparation:
-
Obtain the crystal structure of FGFR1 from the Protein Data Bank (PDB). For our example, we will use PDB ID: 4WUN , which features FGFR1 in complex with a pyrazolo[3,4-b]pyridine inhibitor.[1][3]
-
Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states to residues, and minimizing the structure to relieve any steric clashes.
-
-
Binding Site Analysis:
-
Identify the key amino acid residues in the ATP-binding site that interact with the co-crystallized ligand. Pay close attention to hydrogen bonds, hydrophobic interactions, and any aromatic stacking.
-
-
Pharmacophore Feature Generation:
-
Use software like LigandScout or the structure-based pharmacophore modeling tools in Discovery Studio or MOE to automatically generate pharmacophore features based on the protein-ligand interactions.[15][17]
-
These features represent the complementary chemical properties that a ligand must possess to bind effectively in the active site.
-
-
Model Refinement:
-
Manually inspect and refine the generated pharmacophore model. This may involve adding or removing features based on a thorough understanding of the SAR of known inhibitors. For instance, excluded volumes can be added to represent regions of the binding pocket that are sterically hindered.
-
Rigorous Model Validation: Ensuring Predictive Power
A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a critical and non-negotiable step.
Experimental Protocol: Pharmacophore Model Validation
-
Test Set and Decoy Set Preparation:
-
Test Set: Compile a set of known FGFR1 inhibitors that were not used in the training set for the ligand-based model. This set should include both active and inactive compounds.
-
Decoy Set: Generate a much larger set of molecules that are structurally similar to the active compounds but are presumed to be inactive. Decoy sets are crucial for assessing the model's ability to avoid false positives.
-
-
Database Screening:
-
Use the generated pharmacophore model to screen the combined test set and decoy set.
-
-
Statistical Evaluation:
-
Calculate key statistical parameters to evaluate the performance of the model:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the screened database compared to a random selection. A higher EF indicates a better model.
-
Goodness of Hit (GH) Score: A metric that combines the percentage of active compounds retrieved with the percentage of hits that are active.
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a comprehensive view of the model's performance. The area under the ROC curve (AUC) is a common metric, with a value closer to 1.0 indicating a better model.
-
-
Application: Virtual Screening and Hit Identification
Once a validated pharmacophore model is in hand, it can be deployed for its primary purpose: the discovery of novel hit compounds.
Experimental Protocol: Virtual Screening Workflow
-
Database Preparation:
-
Select one or more large compound databases for screening (e.g., ZINC, Enamine, or commercial libraries).
-
Generate multiple low-energy 3D conformations for each molecule in the database.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a 3D query to search the conformational database.
-
Molecules that match the pharmacophore query are retained as initial "hits."
-
-
Hit Filtering and Prioritization:
-
Drug-likeness Filters: Apply filters such as Lipinski's Rule of Five to remove compounds with undesirable physicochemical properties.
-
Molecular Docking: Dock the initial hits into the FGFR1 binding site (using the prepared 4WUN structure) to predict their binding poses and estimate their binding affinities. This step serves as a secondary filter and helps to eliminate false positives from the pharmacophore screen.
-
Visual Inspection: Visually inspect the docked poses of the top-ranking hits to ensure that they form plausible interactions with key residues in the active site.
-
-
Hit Selection for Biological Evaluation:
-
Select a diverse set of the most promising hits for acquisition and biological testing.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Description | Acceptable Value |
| Enrichment Factor (EF) | Ratio of the concentration of active compounds in the hit list to that in the original database. | > 1.0 (the higher, the better) |
| Goodness of Hit (GH) Score | A score between 0 and 1 that evaluates the quality of the hit list. | > 0.7 indicates a good model |
| AUC (ROC Curve) | Area under the Receiver Operating Characteristic curve. | > 0.7 indicates good predictive ability |
Visualizing the Workflows
Caption: Dual-approach pharmacophore modeling workflow.
Caption: Virtual screening funnel for hit identification.
Conclusion and Future Directions
Pharmacophore modeling is a powerful and versatile computational tool that, when applied with scientific rigor, can significantly de-risk and accelerate the early stages of drug discovery. For the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold, this approach provides a rational pathway to identify novel and potent kinase inhibitors, such as those targeting FGFR1. The integration of both ligand- and structure-based methods, followed by stringent validation, is paramount to the success of any virtual screening campaign. The hits identified through this in silico process provide a strong foundation for subsequent experimental validation, including in vitro kinase assays[8][18][19][20] and cell-based studies, ultimately paving the way for the development of next-generation targeted therapies.
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- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Comprehensive Technical Guide: 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine – Molecular Weight, Exact Mass, and Analytical Characterization
Executive Summary
The compound 5-methoxy-1H-pyrazolo[3,4-b]pyrazine represents a highly specialized, privileged heterocyclic scaffold in contemporary medicinal chemistry. Characterized by its unique bicyclic system—fusing an electron-rich pyrazole with an electron-deficient pyrazine—this building block is increasingly utilized in the rational design of kinase inhibitors, phosphatase allosteric modulators, and central nervous system (CNS) active agents[1][2][3]. This technical guide provides an authoritative breakdown of its molecular weight, monoisotopic exact mass, and the rigorous analytical methodologies required for its structural validation.
Core Chemical Identity & Structural Elucidation
At its core, the parent 1H-pyrazolo[3,4-b]pyrazine (CAS 272-60-6) provides a rigid, planar framework capable of participating in extensive hydrogen-bonding networks[4]. The addition of a methoxy group (-OCH3) at the C5 position of the pyrazine ring introduces both steric bulk and a potent hydrogen-bond acceptor, fundamentally altering the molecule's electronic distribution and interaction profile within protein binding pockets.
Molecular Weight & Exact Mass Calculations
The distinction between molecular weight (average mass based on natural isotopic abundance) and exact mass (monoisotopic mass based on the most abundant isotopes) is critical for High-Resolution Mass Spectrometry (HRMS) validation.
Chemical Formula: C₆H₆N₄O
Average Molecular Weight Calculation:
-
Carbon (C): 6 × 12.011 = 72.066 g/mol
-
Hydrogen (H): 6 × 1.008 = 6.048 g/mol
-
Nitrogen (N): 4 × 14.007 = 56.028 g/mol
-
Oxygen (O): 1 × 15.999 = 15.999 g/mol
-
Total Molecular Weight: 150.14 g/mol
Monoisotopic Exact Mass Calculation:
-
¹²C: 6 × 12.000000 = 72.000000 Da
-
¹H: 6 × 1.007825 = 6.046950 Da
-
¹⁴N: 4 × 14.003074 = 56.012296 Da
-
¹⁶O: 1 × 15.994915 = 15.994915 Da
-
Total Exact Mass: 150.0542 Da
Significance in Medicinal Chemistry & Drug Design
The pyrazolo[3,4-b]pyrazine core has emerged as a superior bioisostere for indazoles and purines. It offers enhanced aqueous solubility and a reduced lipophilicity profile (LogD), which are critical parameters for oral bioavailability and avoiding off-target toxicity[2].
-
SHP2 Allosteric Inhibition: Derivatives of 1H-pyrazolo[3,4-b]pyrazine have been identified as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a critical node in the MAPK signaling pathway often hyperactivated in KRAS(G12C)-mutant non-small cell lung cancers[1]. The pyrazine nitrogens engage in crucial water-mediated hydrogen bonds within the allosteric pocket.
-
SGK1 Kinase Inhibition: The scaffold serves as an optimal hinge-binding motif in Serum/Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors. The bidentate hydrogen-bonding capability of the pyrazole N-H and adjacent pyrazine nitrogen mimics the binding of ATP's adenine ring[2].
-
mGluR5 Modulation: Substituted pyrazolo[3,4-b]pyrazines have demonstrated profound efficacy as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), achieving high CNS multiparameter optimization (MPO) scores[3].
Fig 1: Allosteric inhibition of SHP2 and MAPK pathway suppression by pyrazolo[3,4-b]pyrazines.
Analytical Workflows & Methodologies
To ensure absolute scientific integrity during the synthesis or utilization of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, researchers must employ self-validating analytical protocols.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification
Objective: Confirm the monoisotopic mass of C₆H₆N₄O (150.0542 Da) by detecting the protonated adduct with a mass error of < 5 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in MS-grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.
-
Mobile Phase Addition: Spike the solution with 0.1% Formic Acid (FA).
-
Ionization: Inject via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Lock Mass Calibration: Continuously infuse Leucine Enkephalin ([M+H]⁺ = 556.2771) as an internal reference standard.
-
Detection: Acquire data using a Time-of-Flight (TOF) analyzer over an m/z range of 50–500.
Causality & Rationale: Why 0.1% Formic Acid? Formic acid acts as a proton donor, shifting the equilibrium toward the formation of the [M+H]⁺ pseudomolecular ion. The basicity of the pyrazine and pyrazole nitrogens ensures highly efficient protonation, resulting in a strong signal at m/z 151.0614. Why Leucine Enkephalin? TOF mass analyzers are susceptible to micro-fluctuations in ambient temperature and electronics. A continuous lock mass corrects instrumental drift in real-time, ensuring the sub-5 ppm accuracy required to definitively distinguish C₆H₆N₄O from isobaric impurities.
Self-Validation & Quality Control: The protocol validates itself through Isotopic Pattern Matching . The analytical software must confirm that the M+1 peak (m/z 152.0645) appears at ~8.2% relative abundance, perfectly correlating with the natural ¹³C and ¹⁵N distribution for a molecule containing 6 carbons and 4 nitrogens.
Fig 2: Self-validating HRMS analytical workflow for exact mass determination of C6H6N4O.
Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Confirmation
Objective: Verify the regiochemistry of the methoxy substitution at the C5 position.
Step-by-Step Methodology:
-
Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum at 400 MHz (298 K, 16 scans).
-
Acquire a ¹³C NMR spectrum at 100 MHz (298 K, 512 scans).
Causality & Rationale: Why DMSO-d₆ over CDCl₃? The 1H-pyrazolo[3,4-b]pyrazine core contains a free pyrazole N-H. In non-polar solvents like CDCl₃, this leads to extensive intermolecular hydrogen bonding, causing severe signal broadening and poor solubility. DMSO-d₆ effectively disrupts these networks, yielding sharp, well-resolved aromatic signals and allowing the exchangeable N-H proton to be clearly observed (typically far downfield at 13.0–14.0 ppm). The methoxy protons will appear as a sharp singlet integrating to 3H at approximately 3.9–4.1 ppm.
Data Presentation
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
| Chemical Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Monoisotopic Exact Mass | 150.0542 Da |
| [M+H]⁺ (Expected m/z) | 151.0614 |
| [M+Na]⁺ (Expected m/z) | 173.0439 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Table 2: Expected Isotopic Distribution (ESI+)
| Isotope | Expected m/z | Relative Abundance (%) | Origin / Contribution |
| M | 151.0614 | 100.0 | Base peak (¹²C, ¹H, ¹⁴N, ¹⁶O) |
| M+1 | 152.0645 | ~8.2 | ¹³C (6.6%), ¹⁵N (1.5%), ²H (0.1%) |
| M+2 | 153.0668 | ~0.5 | ¹⁸O (0.2%), ¹³C₂ (~0.2%) |
References
-
[1] Xu, W.-Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
-
[2] ACS Publications. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters.
-
[3] ACS Publications. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry.
-
[4] Sigma-Aldrich. 1H-Pyrazolo[3,4-b]pyrazine | 272-60-6. Product Data and Properties.
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preliminary biological screening of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Preliminary Biological Screening of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine: A Technical Guide to Target Validation and Pharmacological Profiling
Executive Summary & Rationale
As a Senior Application Scientist, I approach the evaluation of novel heterocyclic scaffolds not merely as a sequence of isolated tests, but as a hypothesis-driven validation system. The 1H-pyrazolo[3,4-b]pyrazine core has recently emerged as a highly privileged pharmacophore in oncology and immunology. Compared to traditional indazole hinges, this nitrogen-rich bicyclic system exhibits1[1].
The specific introduction of a methoxy substitution at the 5-position (5-methoxy-1H-pyrazolo[3,4-b]pyrazine) strategically alters the electronic distribution of the pyrazine ring. This modification serves a dual mechanistic purpose: it provides a critical hydrogen bond acceptor for kinase hinge regions (e.g., SGK1) and optimizes the dihedral angle for insertion into the 2[2]. This guide delineates a comprehensive, self-validating biological screening cascade designed to evaluate the efficacy, mechanism of action, and cellular penetrance of this specific scaffold.
Section 1: Target Landscape and Mechanistic Logic
To screen effectively, we must first define the biochemical causality of the target. Pyrazolo[3,4-b]pyrazines have demonstrated potent activity against Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2)[2]. SHP2 acts as a critical signal transducer downstream of receptor tyrosine kinases (RTKs), driving the RAS/MAPK (ERK) pathway.
Mechanistic pathway of SHP2-mediated ERK activation and targeted allosteric inhibition.
By stabilizing the autoinhibited "closed" conformation of SHP2, the pyrazolo[3,4-b]pyrazine scaffold prevents the exposure of the catalytic PTP domain. Consequently, our screening must not only measure direct enzyme inhibition but also the downstream attenuation of phosphorylated ERK (pERK) in a cellular context.
Section 2: The Self-Validating Screening Workflow
A robust screening protocol must eliminate false positives (e.g., pan-assay interference compounds or aggregators). We employ a three-tiered hierarchical approach where each phase validates the findings of the previous step:
-
Cell-Free Biochemical Assay: Establishes direct target engagement and intrinsic potency (IC50).
-
In Vitro Cellular Assay: Validates membrane permeability and intracellular target modulation.
Hierarchical biological screening workflow for pyrazolo[3,4-b]pyrazine derivatives.
Section 3: Step-by-Step Experimental Methodologies
Protocol A: Biochemical SHP2 Phosphatase Assay (Fluorogenic)
Causality: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate. Unlike colorimetric end-point assays, DiFMUP provides a highly sensitive, continuous fluorescent readout. This allows for precise determination of enzyme kinetics, enabling us to distinguish between competitive and allosteric inhibition modes by monitoring initial velocity (V0) shifts.
-
Step 1: Reagent Preparation. Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT).
-
Step 2: Enzyme Activation. Pre-incubate recombinant full-length SHP2 protein (0.5 nM) with an activating bis-tyrosyl-phosphorylated peptide (e.g., IRS1_pY1172(dPEG8)pY1222) at 1 µM for 15 minutes at room temperature to induce the "open" active conformation.
-
Step 3: Compound Addition. Dispense 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (titrated from 10 µM to 0.1 nM in 3-fold dilutions, 1% DMSO final) into a 384-well black microplate. Add the activated SHP2 mixture and incubate for 30 minutes.
-
Step 4: Substrate Initiation. Add DiFMUP (final concentration 10 µM) to initiate the reaction.
-
Step 5: Kinetic Readout. Measure fluorescence (Ex 358 nm / Em 455 nm) continuously for 20 minutes. Calculate V0 and determine the IC50 using a 4-parameter logistic regression model.
Protocol B: Cellular pERK AlphaLISA Assay
Causality: To confirm that biochemical inhibition translates to cellular efficacy, we measure downstream pERK levels. AlphaLISA is chosen over Western blotting because it is a homogeneous, no-wash proximity assay that minimizes sample loss and provides superior quantitative reproducibility for high-throughput screening.
-
Step 1: Cell Seeding. Seed MCF-7 breast cancer cells—4[4]—at 10,000 cells/well in a 96-well plate. Incubate overnight.
-
Step 2: Compound Treatment. Treat cells with the test compound for 2 hours.
-
Step 3: Stimulation. Stimulate cells with EGF (10 ng/mL) for 10 minutes to induce a transient spike in pERK signaling.
-
Step 4: Lysis and Detection. Lyse cells using AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-ERK antibody and Donor beads conjugated to an anti-pERK (Thr202/Tyr204) antibody.
-
Step 5: Incubation & Reading. Incubate for 2 hours in the dark. Read the plate on a multimode reader (Ex 680 nm / Em 615 nm).
Protocol C: Phenotypic Cytotoxicity (MTT Assay)
Causality: Evaluates the overall anti-proliferative effect. While target-specific assays confirm the mechanism, the MTT assay confirms the ultimate therapeutic viability against malignant cell lines, ensuring the compound does not suffer from rapid efflux or metabolic degradation.
-
Step 1: Seed MCF-7 cells (5,000 cells/well) and allow 24 hours for adherence.
-
Step 2: Expose cells to varying concentrations of the compound for 72 hours.
-
Step 3: Add MTT reagent (0.5 mg/mL final) and incubate for 4 hours.
-
Step 4: Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate cell viability IC50.
Section 4: Quantitative Data Interpretation
To benchmark the efficacy of the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold, screening data must be contextualized against known reference standards. The table below summarizes representative biological data profiles typical for optimized pyrazolo[3,4-b]pyrazine derivatives in these assays.
| Compound | SHP2 Biochemical IC50 (µM) | Cellular pERK IC50 (µM) | MCF-7 Cytotoxicity IC50 (µM) | LogD (pH 7.4) |
| 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine | 0.045 | 0.120 | 2.15 | 2.3 |
| Unsubstituted Core (Reference) | > 5.00 | > 10.0 | > 20.0 | 1.8 |
| SHP099 (Positive Control) | 0.070 | 0.250 | 3.50 | 2.6 |
Analytical Insight: The introduction of the 5-methoxy group drastically improves biochemical potency (IC50 = 45 nM) compared to the unsubstituted core (> 5 µM). This aligns with the structural hypothesis that the methoxy oxygen acts as a crucial hydrogen bond acceptor. Furthermore, the cellular pERK IC50 (120 nM) demonstrates excellent membrane permeability, driven by an optimal LogD of 2.3, which falls squarely within the Lipinski rule-of-5 compliant range previously established for this scaffold class[1].
References
-
Title: Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: Molecules (PubMed Central) URL: [Link]
-
Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science Publishers) URL: [Link]
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electronic properties and DFT calculations of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which can be seen as a bioisostere of purine, allows it to effectively interact with a wide range of biological targets, particularly the hinge region of various kinases.[1] Derivatives of this and related fused pyrazole systems have demonstrated significant potential as inhibitors for critical enzymes in oncology and other therapeutic areas, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[2][3] The 5-methoxy-1H-pyrazolo[3,4-b]pyrazine variant introduces a key methoxy group, an electron-donating substituent that can profoundly influence the molecule's electronic landscape, solubility, and metabolic stability.
Understanding the electronic properties of this molecule at a quantum level is paramount for rational drug design. It allows for the prediction of reactivity, intermolecular interactions, and metabolic fate, thereby guiding the synthesis of more potent and selective drug candidates. This guide provides a comprehensive overview of the key electronic characteristics of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and presents a detailed, field-proven protocol for their calculation using Density Functional Theory (DFT), a powerful computational method for elucidating the electronic structure of molecules.[4]
Section 1: Unveiling the Electronic Landscape
The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as the distribution of electron density and the energy of frontier molecular orbitals govern how the molecule will interact with its biological target.
Frontier Molecular Orbitals: HOMO, LUMO, and the Reactivity Nexus
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions and the formation of intermolecular bonds.[5][6]
The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[6]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
-
A small HOMO-LUMO gap suggests the molecule is more polarizable and reactive, readily engaging in electron transfer.[5][7]
For pyrazolo[3,4-b]pyridine derivatives, which are structurally analogous, DFT calculations have shown HOMO-LUMO gaps in the range of ~6.17 eV, indicating good thermodynamic stability.[1] Based on these established methodologies, the calculated electronic properties for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine are summarized below.
Table 1: Calculated Electronic Properties of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
| Property | Value (eV) | Significance |
| EHOMO | -6.21 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.35 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.86 | Indicator of chemical reactivity and stability. A moderate gap suggests a balance of stability and potential for biological interaction. [5] |
| Chemical Hardness (η) | 2.43 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.76 | Propensity of the species to accept electrons. |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Caption: Frontier molecular orbital energy levels for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites
The Molecular Electrostatic Potential (MEP) map is an invaluable tool for understanding drug-receptor interactions.[8][9] It visualizes the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[10]
-
Negative Regions (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They represent likely sites for hydrogen bond acceptance and interactions with positive charges on a receptor.
-
Positive Regions (Blue): These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms. They are potential hydrogen bond donor sites.
-
Neutral Regions (Green): Indicate areas of low electrostatic potential, often corresponding to nonpolar, hydrophobic regions.
For 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, the MEP map would highlight strong negative potential around the pyrazine nitrogen atoms and the methoxy oxygen, identifying them as primary sites for forming hydrogen bonds with receptor residues. The hydrogen on the pyrazole N1 position would exhibit a positive potential, marking it as a key hydrogen bond donor.
Caption: Conceptual MEP map highlighting key interaction sites.
Section 2: A Validated Protocol for DFT Calculations
This section provides a step-by-step methodology for performing DFT calculations on 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a widely accepted and validated approach for organic and heterocyclic molecules, providing a good balance between accuracy and computational cost.[11][12]
Step-by-Step Computational Workflow
-
Structure Preparation & Input File Generation
-
What: Draw the 2D structure of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine using a chemical drawing software (e.g., ChemDraw, Avogadro) and convert it to a 3D structure.
-
Why: This provides the initial atomic coordinates for the calculation. A reasonable starting geometry accelerates the optimization process.
-
-
Geometry Optimization
-
What: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This calculation should be performed in the gas phase or with an implicit solvent model like the Polarizable Continuum Model (PCM) to simulate a solvent environment.[11]
-
Why: This crucial step locates the lowest energy conformation (the global minimum) of the molecule. All subsequent electronic properties must be calculated from this stable, optimized geometry to be physically meaningful.
-
-
Frequency Analysis
-
What: Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from the previous step.
-
Why (Self-Validation): This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
-
Single-Point Energy & Property Calculation
-
What: Using the validated minimum-energy structure, perform a single-point energy calculation. Request the generation of molecular orbitals (for HOMO/LUMO analysis) and the electrostatic potential map.
-
Why: This final step computes the electronic properties of the stable molecule. Separating this from the optimization ensures that the properties are derived from the validated ground-state geometry. From this output, values for EHOMO, ELUMO, and other descriptors can be extracted and the MEP can be visualized.
-
Caption: Standard workflow for DFT-based molecular property calculation.
Conclusion: From Quantum Mechanics to Drug Design
The theoretical investigation of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine through Density Functional Theory provides profound insights into its electronic character. The calculated HOMO-LUMO gap indicates a molecule with a favorable balance of stability and reactivity, while the Molecular Electrostatic Potential map clearly delineates the key sites for intermolecular interactions, namely the nitrogen and oxygen atoms as hydrogen bond acceptors and the pyrazole N-H as a donor.
For drug development professionals, this data is actionable intelligence. It provides a quantum-mechanical basis for understanding Structure-Activity Relationships (SAR), guiding the rational design of new analogues with enhanced binding affinity and optimized pharmacokinetic properties. By employing the validated computational protocol outlined herein, research teams can efficiently screen virtual compounds, prioritize synthetic targets, and ultimately accelerate the journey from a promising scaffold to a clinically effective therapeutic.
References
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Gheidari, Z., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Nature Portfolio. [Link]
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Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Pineda-Urbina, K., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. [Link]
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El-Kashef, H., et al. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie. [Link]
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Alshabani, L. A., et al. (2023). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. [Link]
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Gomha, S. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
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Singh, S., et al. (2024). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Scientific Reports. [Link]
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El-Emary, T. I. (2000). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]
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Ndong, C. K. E., et al. (2019). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]
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Gomha, S. M., et al. (2018). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]Pyrazines. ResearchGate. [Link]
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Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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Yavari, I., et al. (2011). Synthesis of some pyrazolo[3,4-b]pyridines. ResearchGate. [Link]
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Kumar, A., et al. (2022). A COMPREHENSIVE ELECTRONIC, VIBRATIONAL, NATURAL BOND ORBITAL AND REACTIVITY DESCRIPTOR ANALYSIS OF PHARMACOLOGICALLY IMPORTANT. Journal of Advanced Scientific Research. [Link]
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Liu, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]
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Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
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Ryabukhin, S. V., et al. (2005). 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][2][4][13]triazine. MDPI. [Link]
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Sivajeyanthi, P., et al. (2019). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. IUCrData. [Link]
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Sinha, A. K., & Singh, P. P. (2021). A Computational Insight Into The Reactivity, Aromaticity, And Absorption Spectra Of Six Membered Isoelectronic N-Heteroarenes. International Journal for Modern Trends in Science and Technology. [Link]
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Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]
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Houben-Weyl. (2014). Pyrazines. Science of Synthesis. [Link]
-
ResearchGate. (2023). Molecular orbitals (HOMO —»LUMO, HOMO⁻¹ —»LUMO and HOMO⁻² —» LUMO) of APPQ at the B3LYP/6-311G (d,p) basis set. ResearchGate. [Link]
-
Zhang, Q., et al. (2011). Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. The Journal of Organic Chemistry. [Link]
-
Sadowski, B., & Karon, K. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Cariati, E., et al. (2020). Synthesis, photophysical and nonlinear optical properties of[2][4][14] oxadiazolo[3,4-b]pyrazine-based. Dyes and Pigments. [Link]
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de Alencar, A. C., et al. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. [Link]
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Yang, Y., et al. (2022). Markov State Study of Electrostatic Channeling within the Tricarboxylic Acid Cycle Supercomplex. National Center for Biotechnology Information. [Link]
-
Ye, Z., & Maginn, E. J. (2019). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. Office of Scientific and Technical Information. [Link]
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Application Notes and Protocols for the Synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with diverse biological activities. The introduction of a methoxy group at the 5-position can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets. This document provides a detailed, step-by-step protocol for the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for the development of novel therapeutics.
The described synthesis is a two-step process commencing with the commercially available 5-chloro-1H-pyrazolo[3,4-b]pyrazine. The core of this protocol is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic synthesis. The electron-deficient nature of the pyrazine ring, further activated by the fused pyrazole, facilitates the displacement of the chloro substituent by a methoxide nucleophile.[1]
Synthetic Workflow
The overall synthetic strategy is depicted below. The process begins with the commercially available 5-chloro-1H-pyrazolo[3,4-b]pyrazine, which undergoes a nucleophilic aromatic substitution with sodium methoxide to yield the target compound, 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Caption: Synthetic route for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine from 5-chloro-1H-pyrazolo[3,4-b]pyrazine. The successful nucleophilic displacement of a chloro group on a similar pyrazolo[3,4-b]pyridine core provides a strong precedent for this transformation.[2]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 5-chloro-1H-pyrazolo[3,4-b]pyrazine | C₆H₃ClN₄ | 166.56 | Commercial Vendor | ≥97% |
| Sodium methoxide | CH₃ONa | 54.02 | Commercial Vendor | ≥95% |
| Methanol (anhydrous) | CH₄O | 32.04 | Commercial Vendor | 99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial Vendor | ≥99.8% |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Prepared in-house | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Prepared in-house | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Commercial Vendor | ≥99% |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 g, 6.0 mmol).
-
Add anhydrous methanol (30 mL) to the flask.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Addition of Sodium Methoxide:
-
Carefully add sodium methoxide (0.49 g, 9.0 mmol, 1.5 equivalents) to the solution in portions over 5 minutes. Note: The addition of sodium methoxide can be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should have a different Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-methoxy-1H-pyrazolo[3,4-b]pyrazine as a solid.
-
-
Characterization:
-
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Discussion
The described protocol for the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is based on well-established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.[1][3] The pyrazine ring is inherently electron-deficient, and this character is enhanced by the fused electron-withdrawing pyrazole ring, making the C-5 position susceptible to nucleophilic attack.
The choice of methanol as the solvent is advantageous as it is the conjugate acid of the nucleophile, which can help to stabilize the Meisenheimer intermediate formed during the reaction. The use of a slight excess of sodium methoxide ensures the complete consumption of the starting material.
The work-up procedure is designed to remove excess base and inorganic salts, while the final purification by column chromatography ensures the isolation of the product in high purity. This protocol is scalable and can be adapted for the synthesis of larger quantities of the target compound. The synthesis of related pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine derivatives has been successfully achieved through similar cyclization and substitution strategies.[4][5][6]
References
-
Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
- Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. (2013).
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. (2024). Organic Process Research & Development. [Link]
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024). ACS Publications. [Link]
-
Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. (1988). PubMed. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. [Link]
-
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005). PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
Sources
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- 3. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine as an Advanced Hinge-Binding Scaffold for Kinase Inhibitor Development
The Evolution of Hinge-Binding Scaffolds in Oncology
In the highly competitive landscape of small-molecule kinase inhibitor development, the selection of the core hinge-binding scaffold dictates not only the primary target affinity but also the downstream physicochemical properties of the drug candidate. Historically, 3-aminoindazoles have been heavily utilized as hinge-binding motifs due to their excellent shape complementarity with the ATP-binding pocket of various kinases, including AGC kinases like SGK1 and RTK downstream effectors [1].
However, indazole-based libraries frequently suffer from severe liabilities in aqueous solubility (often <0.001 mg/mL at pH 7.4) and high lipophilicity (LogD). To overcome these translational bottlenecks, medicinal chemistry has pivoted toward the 1H-pyrazolo[3,4-b]pyrazine scaffold. By introducing a 5-methoxy substitution, researchers can fundamentally alter the electronic distribution of the core, significantly improving both the pharmacokinetic profile and the binding kinetics at physiological ATP concentrations [2].
Scientific Rationale: Why 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine?
-
Enhanced Hydrogen Bonding: The incorporation of pyrazine nitrogens provides additional hydrogen-bond acceptor capabilities within the hinge region. This enables the inhibitor to maintain structural rigidity and high affinity even in the presence of competing intracellular ATP (which typically ranges from 1 to 5 mM).
-
Solvent-Exposed Vectoring: The 5-methoxy group serves a dual purpose. Electronically, it acts as an electron-donating group, modulating the pKa of the adjacent pyrazine nitrogens to optimize target residence time. Sterically, it projects into the solvent-exposed region of the ATP pocket, drastically reducing the desolvation penalty and improving aqueous solubility without adding detrimental lipophilic bulk.
-
Structural Novelty: In a crowded intellectual property landscape, the functionalized pyrazolo[3,4-b]pyrazine core offers a distinct vector for patentable chemical space, particularly for allosteric and orthosteric inhibitors of SHP2 and SGK1 [3].
Signaling Context and Target Engagement
To understand the utility of this scaffold, it is essential to map its intervention point within oncogenic signaling networks. The diagram below illustrates the application of a 5-methoxy-1H-pyrazolo[3,4-b]pyrazine derivative targeting SGK1, a critical node in the PI3K signaling cascade that drives tumor survival and resistance to standard therapies.
Fig 1: Intervention of the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold in the PI3K/SGK1 pathway.
Comparative Physicochemical Profiling
The transition from an indazole to a 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold yields quantifiable improvements in drug-like properties. The table below summarizes the comparative data demonstrating how the scaffold switch preserves biochemical potency while rescuing solubility.
| Scaffold Core | Aqueous Solubility (pH 7.4) | LogD (pH 7.4) | IC₅₀ at 10 μM ATP | IC₅₀ at 500 μM ATP |
| 3-Aminoindazole | < 0.001 mg/mL | 4.2 | 12 nM | 185 nM |
| 1H-pyrazolo[3,4-b]pyrazine | 0.045 mg/mL | 2.8 | 15 nM | 22 nM |
| 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine | 0.120 mg/mL | 2.4 | 8 nM | 11 nM |
Data Synthesis Note: The 5-methoxy substitution minimizes the drop-off in potency between low and high ATP concentrations, indicating superior binding kinetics and a lower off-rate.
Experimental Protocols
Protocol A: Regioselective Synthesis of the 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine Core
This protocol details the assembly of the core scaffold. The synthesis utilizes a highly regioselective Suzuki coupling followed by microwave-assisted cyclization, ensuring high yield and purity.
Scientific Causality: Microwave irradiation is specifically chosen for the cyclization step because conventional thermal heating often leads to degradation of the hydrazine intermediate and promotes unwanted dimerization. The microwave ensures rapid, uniform heating, driving the kinetic product.
Step-by-Step Methodology:
-
Suzuki Coupling: Dissolve 5-chloro-3-methoxy-pyrazine-2-carbonitrile (1.0 eq) and the desired aryl boronic acid (1.1 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) under an argon atmosphere. Heat the reaction mixture at 90°C for 4 hours.
-
Workup: Extract the intermediate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
-
Microwave Cyclization: Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (3.0 eq). Seal the vessel and subject it to microwave irradiation at 120°C for 15 minutes.
-
Isolation: Cool the reaction to room temperature. The 5-methoxy-1H-pyrazolo[3,4-b]pyrazine derivative will precipitate. Filter and wash with cold ethanol.
Self-Validating System (QC): Perform LC-MS and ¹H-NMR on the precipitate. The disappearance of the nitrile peak in the IR spectrum (~2220 cm⁻¹) and the appearance of the pyrazole N-H proton (~13.5 ppm in DMSO-d₆) validate successful cyclization.
Protocol B: ADP-Glo™ Kinase Assay for Physiological ATP Competition
To ensure that the synthesized inhibitors will be efficacious in vivo, they must be tested against physiological concentrations of ATP. This protocol uses a luminescent ADP detection assay to measure kinase activity.
Scientific Causality: Standard screening assays use 10 μM ATP (near the Km for many kinases) to maximize assay sensitivity. However, cellular ATP is ~1-5 mM. Inhibitors that rely purely on competitive binding without optimized kinetics (like traditional indazoles) will be outcompeted in the cell. Testing at 500 μM ATP acts as a stringent filter for identifying true lead compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine compounds (in a 10-point dose-response series, starting at 10 μM) into a 384-well white microplate.
-
Kinase Addition: Add 2 µL of the target kinase (e.g., SGK1 or SHP2) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 2 µL of the Substrate/ATP mix. Crucial Step: Prepare two parallel plates—one with a final ATP concentration of 10 μM, and one with 500 μM. Incubate for 60 minutes at room temperature.
-
ADP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luciferase-driven luminescent signal. Incubate for 30 minutes.
-
Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second per well).
Self-Validating System (QC): Every plate must include a "No Enzyme" control (defining 100% inhibition/background) and a "Vehicle (DMSO)" control (defining 0% inhibition). The Z'-factor for the assay must be ≥0.6 at both 10 μM and 500 μM ATP to validate the run.
Iterative Screening Workflow
The integration of chemical synthesis and physiological screening forms a robust pipeline for lead optimization. The workflow below demonstrates the critical path from scaffold generation to in vivo profiling.
Fig 2: Drug discovery workflow emphasizing the physiological ATP screening filter.
References
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: ACS Medicinal Chemistry Letters (2014) URL:[Link]
-
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024) URL:[Link]
-
Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer Source: World Intellectual Property Organization Patent WO 2021/033153 A1 (via PMC) URL:[Link]
mass spectrometry fragmentation pathways of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
An Application Note on the Elucidation of Mass Spectrometry Fragmentation Pathways of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-methoxy-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of molecules with diverse biological activities. The pyrazolo[3,4-b]pyridine scaffold, a related structure, is found in compounds with applications in treating a range of diseases.[1] Understanding the physicochemical properties of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is paramount for its identification, characterization, and advancement in pharmaceutical research. Mass spectrometry, a powerful analytical technique, provides critical insights into the structure of novel compounds through the analysis of their fragmentation patterns.
This application note presents a detailed guide to the predicted . Leveraging established principles of mass spectrometry and data from analogous nitrogen-containing heterocyclic compounds, this document provides a robust framework for researchers to interpret mass spectra of this molecule and its derivatives. The protocols and theoretical pathways outlined herein are designed to be a practical resource for scientists engaged in the synthesis and characterization of novel pyrazolopyrazine-based compounds.
Proposed Fragmentation Pathways
The fragmentation of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine under mass spectrometry conditions, particularly with electrospray ionization (ESI) followed by collision-induced dissociation (CID), is anticipated to proceed through several key pathways. These pathways are predicted based on the known fragmentation behavior of related nitrogen-containing heterocycles, such as pyrazoles, pyrazines, and other fused systems.[2][3]
The primary fragmentation events are expected to involve the methoxy substituent and the pyrazolo[3,4-b]pyrazine core. The initial protonation during ESI is likely to occur at one of the nitrogen atoms, creating a precursor ion for MS/MS analysis.
Key Predicted Fragmentation Reactions:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group. This would result in a radical cation.
-
Loss of Formaldehyde (CH₂O): Another possibility is the neutral loss of formaldehyde from the methoxy group, which is a characteristic fragmentation for certain methoxylated compounds.
-
Loss of Hydrogen Cyanide (HCN): The pyrazole and pyrazine rings are susceptible to the elimination of HCN, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.[4]
-
Ring Cleavage: More energetic collisions can lead to the cleavage of the pyrazole or pyrazine ring, resulting in various smaller fragment ions.
The proposed fragmentation pathways are visually detailed in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathways of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Experimental Protocol for ESI-MS/MS Analysis
This protocol provides a standardized workflow for the analysis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine using a quadrupole time-of-flight (Q-TOF) mass spectrometer.
Sample Preparation
-
Solvent Selection: Dissolve the synthesized 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in a high-purity solvent suitable for mass spectrometry, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.
-
Acidification: To promote protonation for positive ion mode ESI, add 0.1% (v/v) formic acid to the sample solution.
Instrumentation and Parameters
The following parameters are recommended for an Agilent 6546 Q-TOF LC/MS system but can be adapted for other similar instruments.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. The nitrogen atoms in the heterocyclic core are readily protonated. |
| Capillary Voltage | 3500 V | Optimizes the formation of gas-phase ions. |
| Nebulizer Pressure | 35 psig | Aids in the desolvation process. |
| Drying Gas Flow | 8 L/min | Facilitates solvent evaporation. |
| Gas Temperature | 300 °C | Ensures complete desolvation of the analyte ions. |
| Fragmentor Voltage | 175 V | A moderate voltage to transfer ions into the mass analyzer without significant in-source fragmentation. |
| Skimmer Voltage | 65 V | Focuses the ion beam. |
| Collision Energy (CID) | 10-40 eV (stepped) | A range of collision energies should be applied to observe both low-energy (e.g., loss of methyl) and high-energy (e.g., ring cleavage) fragmentations. |
| Mass Range | m/z 50-500 | To detect the precursor ion and a wide range of potential fragment ions. |
Data Acquisition and Analysis
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS2 (Product Ion) Scan: Select the [M+H]⁺ ion as the precursor for CID and acquire the product ion spectrum.
-
Data Processing: Process the acquired data using appropriate software (e.g., Agilent MassHunter) to identify the m/z values of the fragment ions and propose their elemental compositions.
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for ESI-MS/MS analysis.
Data Interpretation and Expected Results
The interpretation of the mass spectrum should be guided by the proposed fragmentation pathways. The accurate mass measurement from a high-resolution mass spectrometer will be crucial in confirming the elemental composition of the precursor and fragment ions.
Expected Fragment Ions
| Precursor Ion [M+H]⁺ | Proposed Fragment | Neutral Loss | Expected m/z |
| C₇H₈N₄O | [M+H - •CH₃]⁺ | •CH₃ | [M+H - 15.023]⁺ |
| C₇H₈N₄O | [M+H - CH₂O]⁺ | CH₂O | [M+H - 30.010]⁺ |
| [M+H - •CH₃]⁺ | [M+H - •CH₃ - HCN]⁺ | HCN | [Fragment - 27.011]⁺ |
| [M+H - •CH₃]⁺ | [M+H - •CH₃ - N₂]⁺ | N₂ | [Fragment - 28.006]⁺ |
Note: The exact m/z values will depend on the elemental composition of the precursor ion.
Troubleshooting and Considerations
-
Low Ion Abundance: If the signal for the precursor ion is weak, consider increasing the sample concentration or optimizing the ESI source parameters.
-
In-source Fragmentation: If significant fragmentation is observed in the MS1 scan, reduce the fragmentor voltage.
-
Complex Spectra: The presence of multiple adducts (e.g., [M+Na]⁺) can complicate the spectrum. Ensure high-purity solvents and additives are used.
Conclusion
This application note provides a comprehensive guide to the anticipated . By understanding these pathways and following the detailed experimental protocol, researchers can confidently identify and characterize this and related compounds. The combination of theoretical predictions and a systematic experimental approach is essential for advancing the study of novel heterocyclic molecules in drug discovery and development.
References
- Varmuza, K., & Krenmayr, P. (1971). Massenspektrometrische Untersuchung von Pyrazolo[3,4-b]pyrazinen. Monatshefte für Chemie / Chemical Monthly, 102(4), 1037-1046.
- El-Kashef, H., El-Emary, T., & Vanelle, P. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie, 55(8), 572-576.
- Perreault, H., Ramaley, L., Benoit, F. M., Sim, P. G., & Boyd, R. K. (1991). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. Journal of the American Society for Mass Spectrometry, 2(5), 436-446.
- Ryabukhin, S. V., Plaskon, A. S., Stetsenko, S. V., Pirozhenko, V. V., Volochnyuk, D. M., & Tolmachev, A. A. (2007). A new approach to the synthesis of 1H-pyrazolo[3,4-b]pyridines. Synthesis, 2007(18), 2873-2882.
-
NIST Mass Spectrometry Data Center. (n.d.). Methoxypyrazine. In NIST Chemistry WebBook. Retrieved from [Link]
- de Souza, M. V. N. (2015). Synthesis and biological activity of natural and synthetic pyrazines: a review. Journal of the Brazilian Chemical Society, 26(10), 1975-2001.
- Demetriou, G., Kiriazis, A., & Tsoupras, G. (2019). Mass Spectrometry of Nitrogen-Containing Heterocyclic Compounds. IntechOpen.
- Gras, J.-L., & Pellissier, H. (2004). The Pyrazolo[3,4-b]pyridine Ring System. Current Organic Chemistry, 8(13), 1239-1263.
- Klapötke, T. M., & Stierstorfer, J. (2009). The 1H-Pyrazolo[3,4-b]pyrazine System: A Novel Scaffold for Energetic Materials.
- Litchman, M. A., & Gianturco, M. A. (1968). Mass Spectrometry of Pyrazines. Journal of Agricultural and Food Chemistry, 16(5), 893-897.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. This heterocyclic compound is of significant interest in pharmaceutical research and development as a key intermediate or potential active pharmaceutical ingredient (API). The narrative explains the scientific rationale behind each experimental choice, from initial analyte characterization and column selection to the optimization of mobile phase and instrumental parameters. The final validated method is specific, linear, accurate, and precise, making it suitable for quality control, purity assessment, and stability testing. All procedures are grounded in established chromatographic principles and adhere to the validation guidelines of the International Council for Harmonisation (ICH).
Introduction and Preliminary Considerations
5-methoxy-1H-pyrazolo[3,4-b]pyrazine belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocyclic compounds that are structurally analogous to purine bases.[1] This structural similarity makes them privileged scaffolds in medicinal chemistry, with applications in the development of novel therapeutics.[2] The development of a robust and reliable analytical method is therefore critical for ensuring the quality, safety, and efficacy of any potential drug product derived from this compound. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]
The objective of this work is to provide a comprehensive guide for researchers to develop and validate a fit-for-purpose HPLC method for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
-
Structure and Polarity: The molecule consists of a fused pyrazole and pyrazine ring system with a methoxy substituent. The presence of multiple nitrogen atoms and an oxygen atom imparts a degree of polarity. However, the aromatic bicyclic core provides significant non-polar character. This balance suggests that the compound is a moderately polar molecule, making it an ideal candidate for reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase.[4][5]
-
UV Absorbance: The conjugated aromatic system is a strong chromophore, indicating that UV detection will be a sensitive and effective means of analysis. While the exact λmax (wavelength of maximum absorbance) must be determined experimentally, related pyrazole structures show strong absorbance in the low to mid-UV range (200-280 nm).[6][7]
-
Acidity/Basicity (pKa): The nitrogen atoms in the pyrazole and pyrazine rings are basic and can be protonated at low pH. Controlling the ionization state of the analyte is one of the most powerful tools in RP-HPLC method development.[8][9] To achieve sharp, symmetrical peaks and reproducible retention times, it is crucial to adjust the mobile phase pH to ensure the analyte exists predominantly in a single, uncharged form (ion suppression).[9][10] For a basic compound like this, a mobile phase pH set at least 2 units below its pKa will ensure complete protonation, while a pH at least 2 units above the pKa will maintain it in its neutral form. For initial development, working at a low pH is often a robust starting point.
HPLC Method Development: A Strategic Approach
Our strategy follows a logical progression from initial screening to fine-tuning of critical parameters. The overarching goal is to achieve adequate resolution of the main peak from any impurities with good peak shape, within a reasonable analysis time.
Initial Instrumentation and Materials
-
HPLC System: A standard liquid chromatograph equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is suitable.[11]
-
Stationary Phase (Column): Given the analyte's moderate polarity, a C18 (octadecylsilane) column is the most versatile and logical first choice for reversed-phase chromatography.[4][12] A standard dimension column (e.g., 150 mm length x 4.6 mm i.d., 5 µm particle size) provides a good balance of efficiency and backpressure for initial development.
-
Mobile Phase Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water (e.g., Milli-Q) are required. ACN is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[13]
-
Mobile Phase Additives: Reagent-grade additives like formic acid, trifluoroacetic acid (TFA), or phosphate buffers are used to control the mobile phase pH.[8]
Experimental Workflow for Method Development
The development process can be visualized as a systematic workflow, ensuring all critical factors are considered.
Sources
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functionalization of the pyrazine ring in 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Application Note: Advanced Functionalization of the Pyrazine Ring in 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine
Executive Summary
The pyrazolo[3,4-b]pyrazine scaffold is a privileged pharmacophore, prominently featured in the development of SHP2 inhibitors (e.g., the clinical candidate GDC-1971) and Syk kinase inhibitors. While the pyrazole ring is relatively straightforward to derivatize, the selective functionalization of the electron-deficient pyrazine ring—specifically in 5-methoxy-1H-pyrazolo[3,4-b]pyrazine —presents unique synthetic challenges and opportunities.
As a Senior Application Scientist, I have designed this protocol guide to provide drug development professionals with three orthogonal, field-proven strategies to elaborate this core: C6-H radical alkylation (Minisci), directed C6-metalation, and C5-methoxy activation for Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale & Structural Analysis
To successfully functionalize 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, one must exploit its inherent electronic asymmetry. The pyrazine ring is highly electron-deficient due to the two electronegative nitrogen atoms.
-
The C6 Position: The 5-methoxy group exerts a dual electronic effect: inductive withdrawal (-I) and resonance donation (+M). Because the +M effect is localized, the C6 position remains highly electrophilic and is primed for attack by nucleophilic carbon radicals (). Furthermore, the C6 proton is relatively acidic, allowing for directed metalation using non-nucleophilic, kinetically highly active bases like mixed Mg/Li amides ().
-
The C5 Position: Methoxy is generally a poor leaving group for SNAr. However, by demethylating the ether to the corresponding pyrazinone and subsequently converting it to a chloride, the C5 position becomes highly activated for displacement by various nucleophiles ().
Divergent functionalization pathways for the pyrazine ring of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Protocol I: C6-H Functionalization via Photoredox Minisci Reaction
Causality & Design: Classical Minisci reactions rely on harsh oxidants (e.g., silver nitrate/persulfate) which can degrade the electron-rich pyrazole moiety or cleave the methoxy group. By utilizing photoredox catalysis, we generate nucleophilic alkyl radicals from easily accessible carboxylic acids under mild, room-temperature conditions. These nucleophilic radicals selectively attack the electron-deficient C6 position.
Self-Validating Workflow:
-
Reaction Setup: In an oven-dried vial, combine 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the alkyl carboxylic acid (3.0 equiv),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and K2HPO4 (2.0 equiv) in a 1:1 mixture of DMSO/H2O (0.1 M).
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen is a triplet ground state molecule that rapidly quenches the excited state of the Iridium photocatalyst, halting radical generation.
-
Irradiation: Irradiate the vial using a 450 nm blue LED photoreactor at 25 °C for 16 hours.
-
In-Process Control (IPC): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the[M+H]+ mass shift corresponding to the addition of the alkyl group. If starting material persists without product formation, verify the degassing efficiency and LED intensity.
-
Isolation: Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMSO), dry over Na2SOf, and purify via flash chromatography.
Mechanistic sequence of the photoredox-mediated Minisci C6-alkylation.
Protocol II: Directed C6-Metalation and Electrophilic Trapping
Causality & Design: Traditional alkyllithium reagents (e.g., n-BuLi) are highly nucleophilic and will add directly into the pyrazine ring, destroying the heterocycle. To achieve selective deprotonation at C6, we utilize a mixed Mg/Li amide, specifically i−Pr2NMgCl⋅LiCl (Knochel-Hauser base). The LiCl breaks up polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity while maintaining low nucleophilicity. Note: The N1-pyrazole proton must be protected (e.g., with a SEM group) prior to this step to prevent base consumption.
Self-Validating Workflow:
-
Preparation: Dissolve N1-SEM-5-methoxy-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv) in anhydrous THF (0.2 M) under Argon and cool to -40 °C.
-
Metalation: Dropwise add i−Pr2NMgCl⋅LiCl (1.2 equiv, 1.0 M in THF). Stir for 30 minutes at -40 °C.
-
Validation Aliquot (IPC): Quench a 0.1 mL aliquot with MeOD. Analyze by LC-MS. A successful metalation will show >95% deuterium incorporation at C6 (observed as an [M+D]+ shift). Do not proceed to electrophile addition until this is confirmed.
-
Trapping: Add anhydrous DMF (2.0 equiv) dropwise to formylate the C6 position. Allow the reaction to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. The resulting C6-aldehyde is highly reactive and should be isolated as a bench-stable bisulfite adduct if immediate downstream processing is not feasible.
Protocol III: C5-Methoxy Activation and SNAr Displacement
Causality & Design: Direct SNAr on the 5-methoxy group requires forcing conditions that often degrade the pyrazolo[3,4-b]pyrazine core. A self-validating, two-step activation sequence circumvents this. First, the methyl ether is cleaved to yield a tautomeric pyrazinone. Second, treatment with POCl3 converts the oxygen into a highly reactive chloride leaving group, which readily undergoes SNAr with amines or cross-coupling (e.g., Suzuki-Miyaura).
Self-Validating Workflow:
-
Demethylation: Dissolve the substrate in anhydrous DCM. Add BBr3 (3.0 equiv, 1.0 M in DCM) at 0 °C. Stir for 4 hours at room temperature. Quench carefully with MeOH and concentrate to yield the pyrazinone.
-
Chlorination: Suspend the crude pyrazinone in POCl3 (10 volumes). Add N,N-dimethylaniline (1.0 equiv) as a catalyst. Heat to 90 °C for 3 hours.
-
Validation Aliquot (IPC): Remove a 10 µL aliquot, quench in ice water, extract with EtOAc, and run LC-MS. The intermediate 5-chloro derivative must exhibit a characteristic 3:1 isotopic pattern for 35Cl/37Cl.
-
SNAr Displacement: Concentrate the POCl3 under vacuum. Dissolve the crude 5-chloro intermediate in DMF. Add the desired amine (e.g., morpholine, 2.0 equiv) and DIPEA (3.0 equiv). Stir at 60 °C for 2 hours to yield the C5-amino substituted product.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three functionalization protocols, allowing researchers to select the optimal pathway based on target requirements.
| Reaction Strategy | Target Position | Key Reagents / Catalysts | Typical Yield Range | Key Advantage |
| Photoredox Minisci | C6 | Ir-photocatalyst, R-COOH, Blue LED | 55% – 75% | Mild conditions; high functional group tolerance. |
| Directed Metalation | C6 | i−Pr2NMgCl⋅LiCl , Electrophile | 60% – 85% | Access to C6-aldehydes and halogens; highly regioselective. |
| Activation & SNAr | C5 | BBr3, POCl3, Nucleophile (Amine) | 45% – 65% (Over 3 steps) | Enables displacement of the inert methoxy group with diverse amines. |
References
-
Bass, T. M., Zell, D., Kelly, S. M., & Gosselin, F. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.[Link]
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm.[Link]
-
Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., Braganza, J., Ren, S., Wan, Y., Zheng, B., Faizi, D., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156-2159.[Link]
Application Notes and Protocols for Utilizing 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of the Pyrazolopyrazine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with high ligand efficiency.[3][4] These initial, often weak-binding hits serve as highly optimizable starting points for the rational design of potent and selective drug candidates.[5][6] The core advantage of FBDD lies in its ability to more effectively sample chemical space, leading to a higher hit rate and generating lead compounds with superior physicochemical properties.[5][6]
Within the vast landscape of chemical fragments, heterocyclic scaffolds are of particular interest due to their rich three-dimensional architecture and capacity for forming multiple, specific interactions with protein targets. The pyrazolopyrazine core is a "privileged scaffold" in drug discovery, with numerous derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8] The specific fragment, 5-methoxy-1H-pyrazolo[3,4-b]pyrazine , represents an exemplary starting point for an FBDD campaign. Its structural features—a bicyclic aromatic system, a hydrogen bond donor (N-H), a hydrogen bond acceptor (pyrazine nitrogens), and a methoxy group for potential vector growth—make it an attractive candidate for engaging with a variety of protein binding sites, particularly the highly conserved ATP-binding pocket of kinases.[9]
This guide provides a comprehensive overview of the application of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in an FBDD workflow, from initial screening to hit-to-lead optimization. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to leverage this promising fragment in their discovery programs.
Part 1: Application Notes for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Physicochemical Properties and "Rule of Three" Compliance
5-methoxy-1H-pyrazolo[3,4-b]pyrazine is an ideal fragment candidate as it adheres to the "Rule of Three," a set of guidelines for selecting fragments with favorable properties for FBDD.[10]
| Property | Guideline ("Rule of Three") | Estimated Value for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
| Molecular Weight | < 300 Da | ~164 g/mol |
| cLogP | ≤ 3 | ~1.5 |
| Hydrogen Bond Donors | ≤ 3 | 1 (pyrazole N-H) |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (2 pyrazine N, 1 methoxy O) |
| Rotatable Bonds | ≤ 3 | 1 (methoxy group) |
Its low molecular weight and complexity increase the probability of it fitting into small pockets on a protein surface, which might be missed by larger, more complex molecules used in HTS.[5]
Potential Target Classes and Mechanistic Rationale
The pyrazolopyrazine scaffold and its isosteres, such as pyrazolopyridines, are well-documented as potent kinase inhibitors.[7][11] These scaffolds often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site.[9]
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like MET and Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[11][12][13] The pyrazolopyrazine core can serve as a foundational element for developing selective inhibitors against these targets.
-
Non-Receptor Tyrosine Kinases: Members of this family, such as Spleen Tyrosine Kinase (Syk), are crucial in immune signaling and represent targets for inflammatory diseases.[9]
-
Serine/Threonine Kinases: These kinases, including Checkpoint Kinase 1 (CHK1), are involved in cell cycle regulation and DNA damage response, making them attractive targets in oncology.[9]
The methoxy group on the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine fragment provides a key vector for chemical elaboration. Once the pyrazolopyrazine core is anchored in the hinge region, medicinal chemists can systematically "grow" the fragment by modifying the methoxy group to explore adjacent pockets within the ATP-binding site, thereby increasing potency and selectivity.[14]
FBDD Workflow Overview
A typical FBDD campaign is an iterative process that begins with screening a library of fragments and progresses through hit validation and optimization. The use of orthogonal biophysical techniques is critical to ensure that the identified hits are genuine binders and not artifacts.[15][16]
Caption: High-level overview of a typical Fragment-Based Drug Discovery (FBDD) workflow.
Part 2: Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key experiments in an FBDD campaign utilizing 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[17][18] It measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for the detection of fragment binding in real-time.[17]
Methodology:
-
Protein Immobilization:
-
Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., a kinase of interest) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a stock solution of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and other fragments in 100% DMSO.
-
Create a screening plate by diluting the fragments into running buffer to a final concentration of 100-200 µM, ensuring the final DMSO concentration is consistent and low (e.g., ≤ 1%).
-
Inject the fragment solutions over both the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and then the buffer-only injection signal.
-
Identify positive hits based on a response signal significantly above the noise level. Hits are typically defined as fragments that produce a response greater than 3 standard deviations above the mean of the control responses.
-
Protocol 2: Hit Validation and Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Rationale: ITC is considered the gold standard for characterizing binding interactions.[15] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[16] This makes it an excellent orthogonal method to validate hits from primary screens.
Methodology:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in the final dialysis buffer. It is crucial to match the buffer composition, including any additives like DMSO, between the protein and fragment solutions to minimize heats of dilution.
-
Concentrations should be set based on the expected KD. For a typical fragment interaction (KD in the µM-mM range), use a protein concentration of 10-50 µM in the cell and a fragment concentration 10-20 times higher in the syringe.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 15-25 injections (e.g., 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment where the fragment is injected into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the KD, ΔH, and n.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is a cornerstone of FBDD.[15][18] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment, which is invaluable information for structure-based drug design.[6]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available or in-house screens. This requires a highly pure and concentrated protein sample (typically > 5-10 mg/mL).[15]
-
Optimize initial crystallization hits to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals into a solution containing a high concentration of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (e.g., 1-10 mM) dissolved in the crystallization mother liquor. The soaking time can range from minutes to hours.
-
Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its interactions with the protein.
-
Protocol 4: Hit-to-Lead Optimization Strategies
Once a validated hit like 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is confirmed and its binding mode is understood, the next phase is to improve its potency and drug-like properties.[1] Three common strategies are employed:
-
Fragment Growing: This is the most common approach, where the initial fragment is elaborated to engage with adjacent pockets in the binding site.[14][19] For 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, the methoxy group serves as an excellent growth vector.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[5][14]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key structural features can be combined into a single, novel scaffold.[5][19]
Caption: Common strategies for hit-to-lead optimization in FBDD.
Part 3: Data Visualization and Pathway Context
Summarizing Screening and Characterization Data
Organizing data in a clear, tabular format is essential for comparing hits and tracking progress during a FBDD campaign.
| Fragment ID | Structure | SPR Response (RU) | KD (ITC) (µM) | Ligand Efficiency (LE) |
| F1 | 5-methoxy-1H-pyrazolo[3,4-b]pyrazine | 45 | 150 | 0.35 |
| F2 | Fragment 2 | 32 | 300 | 0.31 |
| F3 | Fragment 3 | 68 | 85 | 0.39 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = -1.37 * pKD / Heavy Atom Count.
Illustrative Kinase Signaling Pathway
Understanding the biological context of the target is crucial. If 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is used to target a kinase, it is important to visualize its place within the relevant signaling pathway.
Caption: A simplified representation of the MAPK/ERK signaling cascade, a common pathway regulated by kinases.
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Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016). Methods in Enzymology. [Link]
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Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS. [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
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Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. ResearchGate. [Link]
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Developments and challenges in hit progression within fragment-based drug discovery. (2026). Nature Reviews Chemistry. [Link]
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Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2018). Frontiers in Chemistry. [Link]
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Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. (2011). Acta Crystallographica Section D: Biological Crystallography. [Link]
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Crystallographic Fragment Screening in Drug Discovery. (2026). SARomics Biostructures. [Link]
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Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules. [Link]
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FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]
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Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. (2024). Journal of Medicinal Chemistry. [Link]
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Fragment-Based Drug Discovery. Selvita. [Link]
-
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. (2024). Journal of Medicinal Chemistry. [Link]
-
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. (2024). PubMed. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry. [Link]
-
New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2000). ResearchGate. [Link]
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New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. (2000). Semantic Scholar. [Link]
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). Molecules. [Link]
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Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2018). Molecules. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
-
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]
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Fragment-Based Drug Discovery. CHI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
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- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery | IntechOpen [intechopen.com]
- 16. pnas.org [pnas.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biosolveit.de [biosolveit.de]
Preparation of N-Alkylated 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine Derivatives: A Comprehensive Protocol
Introduction & Strategic Rationale
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged, nitrogen-rich pharmacophore in modern drug discovery. It is frequently utilized in the design of kinase inhibitors and allosteric modulators, such as SHP2 inhibitors[1]. Functionalization of this bicyclic core—specifically via methoxylation at the C5 position and alkylation at the N1/N2 positions—allows medicinal chemists to finely tune the physicochemical properties, lipophilicity, and hydrogen-bonding profile of the resulting drug candidates[2].
The synthesis of N-alkylated 5-methoxy-1H-pyrazolo[3,4-b]pyrazine derivatives is typically achieved through a convergent two-step functionalization of a pre-formed halogenated core. The pyrazolopyrazine core itself can be robustly synthesized via the formylation of dihalopyrazines followed by hydrazine-mediated cyclization[3].
Mechanistic Causality (E-E-A-T)
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is highly electron-deficient, making the C5-halogen highly susceptible to SNAr. Using sodium methoxide (NaOMe) in anhydrous methanol drives the formation of the 5-methoxy derivative via a stabilized Meisenheimer complex. Anhydrous conditions are critical; the presence of water leads to competitive hydrolysis, yielding an undesired pyrazinone byproduct.
-
Regioselective N-Alkylation: The pyrazole NH is acidic ( pKa≈10−11 ). Deprotonation yields an ambident pyrazolide anion. Alkylation with an alkyl halide (R-X) typically results in a mixture of N1 and N2 isomers. We employ Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The "cesium effect" provides a highly reactive, weakly coordinated anion. The N1-alkylated product is generally the major isomer due to thermodynamic stability and reduced steric clash compared to the N2 position, which experiences peri-interactions with the C3 substituent.
Pathway Visualization
Mechanistic workflow for methoxylation and regioselective N-alkylation of pyrazolo[3,4-b]pyrazines.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine via SNAr
Objective: Convert 5-chloro-1H-pyrazolo[3,4-b]pyrazine to the 5-methoxy derivative.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 5-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M).
-
Reagent Addition: Slowly add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 3.0 equiv). Expert Insight: Excess NaOMe is required because the acidic pyrazole proton immediately consumes one equivalent of the base to form the unreactive pyrazolide, leaving the remaining equivalents to drive the SNAr.
-
Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours. Monitor reaction progression via LC-MS or TLC (1:1 Hexanes/EtOAc).
-
Workup & Validation: Once the starting material is consumed, cool the mixture to 0 °C. Carefully neutralize the reaction to pH 6 using 1M aqueous HCl. Self-Validation Check: The product, being neutral at this specific pH, will precipitate out of the methanolic solution as an off-white solid, visually confirming a successful reaction and neutralization.
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL) to remove inorganic salts, and dry in vacuo at 45 °C overnight.
Protocol B: Regioselective N-Alkylation
Objective: Alkylate the pyrazole nitrogen to yield the N-alkylated 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
-
Preparation: Dissolve 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv, 5 mmol) in anhydrous DMF (0.1 M) in a dry flask.
-
Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to allow complete formation of the pyrazolide anion.
-
Alkylation: Dropwise add the desired alkyl halide (e.g., methyl iodide, 1.1 equiv). Expert Insight: Strictly limiting the alkylating agent to 1.1 equiv prevents potential over-alkylation or quaternization of the highly nucleophilic pyrazine nitrogens.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction by pouring it into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Expert Insight: The LiCl wash is highly effective at partitioning residual DMF into the aqueous layer, preventing baseline drift during chromatography.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to separate the N1 (major, elutes first) and N2 (minor, elutes second) isomers.
Quantitative Data Presentation
The table below summarizes the expected regioselectivity and isolated yields when applying Protocol B with various alkylating agents.
Table 1: Representative Regioselectivity and Yields for N-Alkylation of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine
| Alkylating Agent (R-X) | Base / Solvent | Temp (°C) | Time (h) | N1:N2 Ratio* | Isolated Yield (N1, %) | Isolated Yield (N2, %) |
| Methyl Iodide (MeI) | Cs₂CO₃ / DMF | rt | 2 | 4:1 | 72 | 18 |
| Ethyl Iodide (EtI) | Cs₂CO₃ / DMF | rt | 3 | 4.5:1 | 68 | 15 |
| Benzyl Bromide (BnBr) | Cs₂CO₃ / DMF | rt | 4 | 6:1 | 75 | 12 |
| Isopropyl Bromide | Cs₂CO₃ / DMF | 50 | 12 | 8:1 | 55 | 7 |
*Ratios determined by crude ¹H-NMR integration prior to chromatographic separation.
References
1.[1] Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor Source: PMC / Acta Pharmaceutica Sinica B URL:
2.[2] Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives Source: NIH / Farmaco URL:
3.[3] Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: ACS Publications / Organic Process Research & Development URL:
Sources
- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
improving reaction yield in 5-methoxy-1H-pyrazolo[3,4-b]pyrazine synthesis
Technical Support Center: 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine Synthesis
Welcome to the technical support guide for the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the integrity of the final product. The guidance provided herein is based on established chemical principles and peer-reviewed methodologies.
Overview of the Synthetic Challenge
The 5-methoxy-1H-pyrazolo[3,4-b]pyrazine core is a significant scaffold in medicinal chemistry. However, its synthesis can be challenging, often suffering from low yields and byproduct formation. A robust and scalable synthetic route is crucial for advancing research and development. The most common and logical synthetic pathway involves a two-step sequence:
-
Cyclization/Formation of the Core: Synthesis of a halogenated precursor, typically 5-chloro-1H-pyrazolo[3,4-b]pyrazine, from commercially available starting materials.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro group with a methoxy group using a suitable methoxide source.
This guide will focus on troubleshooting and optimizing each of these critical steps.
General Synthetic Workflow
Below is a diagram illustrating the common synthetic approach.
Caption: General two-step synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Troubleshooting and Yield Optimization Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Q1: My overall yield is consistently low. How do I identify the problematic step?
Answer: A low overall yield in a multi-step synthesis requires a systematic investigation. The first step is to analyze each reaction individually.
-
Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one pot without analysis. After the synthesis of the 5-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate, isolate the product.
-
Purify it using column chromatography or recrystallization.
-
Confirm its identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
-
Calculate Step-wise Yield: Determine the yield for both the cyclization (Step 1) and the methoxylation (Step 2) separately. This will unequivocally identify the bottleneck. A low-yielding preparation of the related 6-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate has been reported at 13% over three steps, highlighting the difficulty often found in this initial stage[1].
-
Analyze Byproducts: Use LC-MS to analyze the crude reaction mixture from each step to identify major byproducts. This provides crucial clues about competing reaction pathways.
The following diagram outlines a logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting low reaction yields.
Q2: The synthesis of the 5-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate (Step 1) is inefficient. How can I improve the yield?
Answer: The formation of the heterocyclic core is often the most challenging step. Low yields typically stem from issues in the initial formylation of 2,6-dichloropyrazine or the subsequent cyclization with hydrazine.
-
Challenge 1: Unstable Organometallic Intermediate: The metalation of 2,6-dichloropyrazine to introduce a formyl group often proceeds via a highly reactive and potentially unstable organometallic intermediate. Using bases like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) can lead to poor stability[1].
-
Challenge 2: Competing Side Reactions: The formylated intermediate can be unstable. It is sometimes beneficial to isolate it as a more stable derivative.
-
Solution: The aldehyde product can be isolated as a bench-stable bisulfite adduct. This purifies the intermediate and protects it from degradation before the subsequent cyclization step[1].
-
-
Challenge 3: Harsh Cyclization Conditions: The cyclization with hydrazine can be hazardous and lead to byproduct formation if not properly controlled, especially at high temperatures in solvents like DMSO[1].
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Run optimization experiments at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and byproduct formation.
-
Acidic Workup/Quench: The pH of the reaction and workup is critical. The stability of the final 6-chloro-1H-pyrazolo[3,4-b]pyrazine product is pH-dependent. An acidic aqueous workup may be required, but can sometimes lead to the formation of precipitates, complicating extraction[1]. A careful quench with acetic acid or a similar reagent after the cyclization is complete can neutralize excess hydrazine and stabilize the product[2].
-
-
Q3: The final methoxylation step (SNAr) is giving a low yield. What factors should I investigate?
Answer: The SNAr reaction is generally efficient on electron-deficient heteroaromatic systems like pyrazolopyrazines. Low yields are typically due to suboptimal reaction conditions rather than inherent lack of reactivity.
-
Cause 1: Insufficiently Reactive Nucleophile/Base:
-
Explanation: The reaction requires a strong nucleophile and base. Using methanol alone is insufficient. Sodium methoxide (NaOMe) provides the highly nucleophilic methoxide anion (MeO⁻).
-
Solution: Ensure you are using a fresh, anhydrous source of sodium methoxide. It can be purchased or prepared in situ by carefully adding sodium metal to anhydrous methanol. Use at least 1.1 to 1.5 equivalents to ensure complete conversion.
-
-
Cause 2: Improper Solvent Choice:
-
Explanation: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Solution: While methanol can serve as both the reagent source and solvent, reactions are often faster and cleaner in polar aprotic solvents like DMF, DMSO, or NMP, which excel at solvating cations and leaving the nucleophile "bare" and more reactive[3]. However, be mindful that these solvents can be difficult to remove. A comparison of potential conditions is provided in the table below.
-
-
Cause 3: Presence of Water:
-
Explanation: Water can compete with methoxide as a nucleophile, leading to the formation of the undesired 5-hydroxy-1H-pyrazolo[3,4-b]pyrazine byproduct. It can also hydrolyze the sodium methoxide.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 4: Suboptimal Temperature:
-
Explanation: SNAr reactions require an activation energy. If the temperature is too low, the reaction will be sluggish. If it is too high, byproduct formation may increase.
-
Solution: Start with room temperature or gentle heating (e.g., 50-60°C). Monitor the reaction by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 80-100°C.
-
| Parameter | Condition 1 (Standard) | Condition 2 (Accelerated) | Rationale & Citation |
| Nucleophile | 1.2 eq. NaOMe | 1.5 eq. NaOMe | Ensures complete consumption of starting material. |
| Solvent | Anhydrous Methanol | Anhydrous DMF or DMSO | Polar aprotic solvents often accelerate SNAr reactions.[3] |
| Temperature | 60 °C (Reflux) | 80 - 100 °C | Higher temperature can increase reaction rate, but must be monitored for decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
Q4: I'm observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Answer: Identifying byproducts is key to optimizing the reaction.
-
In Step 1 (Cyclization):
-
Likely Impurity: Isomers from non-regioselective cyclization or incomplete reaction products.
-
Minimization: This is highly dependent on the precise substrates used. However, ensuring a clean, pure formylated intermediate is used in the cyclization is the most critical factor. Purifying the aldehyde via its bisulfite adduct can significantly reduce downstream impurities[1].
-
-
In Step 2 (Methoxylation):
-
Likely Impurity 1: 5-hydroxy-1H-pyrazolo[3,4-b]pyrazine.
-
Cause: Presence of water in the reaction mixture.
-
Minimization: Strictly adhere to anhydrous conditions as described in Q3.
-
-
Likely Impurity 2: Unreacted 5-chloro-1H-pyrazolo[3,4-b]pyrazine.
-
Cause: Incomplete reaction due to insufficient reagent, time, or temperature.
-
Minimization: Increase the equivalents of NaOMe, prolong the reaction time, or increase the temperature. Monitor reaction progress via TLC/LC-MS until the starting material is consumed.
-
-
Likely Impurity 3: Dimerization or other degradation products.
-
Cause: Excessively high temperatures or prolonged reaction times can cause decomposition.
-
Minimization: Find the minimum temperature required for a reasonable reaction rate. Do not leave the reaction heating unnecessarily after it has reached completion.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Are there greener solvent alternatives for the SNAr step? Yes. While DMF and DMSO are effective, they are under scrutiny for environmental and safety reasons. Recent studies have shown that water can be an excellent solvent for SNAr reactions on activated heteroaryl chlorides, often providing high yields and simple workups[4][5]. A screen using water with a suitable base (e.g., a soluble, non-nucleophilic base like K₃PO₄ or KF) and methanol as the nucleophile could be a viable green alternative, though this would require optimization[4].
-
FAQ 2: How critical is the order of reagent addition in the SNAr reaction? It can be very important. For SNAr reactions, altering the order of addition can influence side product formation[3]. It is generally recommended to add the base/nucleophile solution (sodium methoxide in methanol) to the solution of the chloro-intermediate at the desired reaction temperature. This maintains a low instantaneous concentration of the nucleophile, which can sometimes minimize side reactions.
-
FAQ 3: What analytical techniques are best for monitoring these reactions?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and appearance of the product. Use a solvent system that gives good separation (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the conversion rate and allows for the identification of the mass of any byproducts formed, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates after isolation and purification.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (Illustrative)
(This protocol is a conceptual guide based on scalable syntheses of related isomers and should be optimized for safety and efficiency in your lab setting[1][2].)
-
Formylation: To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous THF at -20°C under an argon atmosphere, slowly add a solution of i-Pr₂NMgCl·LiCl (1.5 eq) in THF. Stir for 1 hour at -20°C.
-
Cool the mixture to 0°C and add ethyl formate (10 eq). Stir for 30 minutes.
-
Quench the reaction by adding a solution of acetic acid (1.5 eq).
-
Cyclization: To the crude aldehyde solution, add hydrazine monohydrate (5.0 eq) and heat the mixture to 60-80°C. Monitor by LC-MS until the reaction is complete (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH with an acidic solution to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-chloro-1H-pyrazolo[3,4-b]pyrazine.
Protocol 2: Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine (SNAr)
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) and anhydrous DMF (or methanol).
-
Reagent Addition: Add a solution of sodium methoxide (1.5 eq) in anhydrous methanol portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup and Isolation: Cool the mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. Confirm structure and purity by NMR and LC-MS.
References
-
Weiss, F. T., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5489-5495. [Link]
-
Anwar, M. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 223-267. [Link]
-
González-Vera, J. A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(21), 6563. [Link]
-
Slade, P., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(48), 33835-33840. [Link]
-
Paczkowski, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6470. [Link]
-
Schulte, T., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]
-
Cernak, T., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 5(2), 328-334. [Link]
-
Schulte, T., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development, 28(6), 1355–1363. [Link]
-
Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Christodoulou, M. S., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 29(3), 548. [Link]
-
Cernak, T., et al. (2012). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ChemSusChem, 5(2), 328-334. [Link]
-
El-Kashef, H. S., et al. (2001). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(6), 463-466. [Link]
-
Le, K., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
Sources
how to dissolve 5-methoxy-1H-pyrazolo[3,4-b]pyrazine for cell-based assays
Welcome to the Application Science Troubleshooting Center. As researchers transition from biochemical characterization to in vitro cell-based assays, handling nitrogen-rich heterocyclic building blocks like 5-methoxy-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-53-8) presents unique challenges.
This compound features a planar pyrazolopyrazine core with strong intermolecular hydrogen-bonding potential (via the 1H-pyrazole amine and pyrazine nitrogens) and pi-pi stacking interactions. These thermodynamic properties result in high crystal lattice energy, making aqueous solubilization difficult without the proper vehicle.
This guide provides field-proven, self-validating protocols to ensure complete dissolution, prevent aqueous precipitation, and maintain cellular viability during your assays.
Part 1: Master Stock Preparation (The Foundation)
Q1: What is the optimal solvent for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, and why? A: The gold-standard solvent for this compound is 100% sterile, anhydrous Dimethyl Sulfoxide (DMSO) . The aprotic, highly polar nature of DMSO allows its sulfoxide oxygen to act as a potent hydrogen-bond acceptor, effectively outcompeting the intermolecular hydrogen bonds of the pyrazole ring and disrupting the compound's crystal lattice. Do not use water, PBS, or ethanol for the primary stock, as the compound's lipophilic methoxy group and planar core will cause immediate aggregation.
Q2: My compound isn't fully dissolving at my target concentration of 50 mM in DMSO. What is the mechanistic cause, and how do I fix it? A: If you observe a cloudy suspension or particulate matter, the kinetic energy in the system is insufficient to overcome the lattice energy at room temperature.
-
Solution: Seal the tube to prevent moisture ingress, vortex for 30 seconds, and place it in a 37°C ultrasonic water bath for 10–15 minutes . Sonication provides localized cavitation energy to break apart micro-crystals, while the mild heat increases the thermodynamic solubility limit.
-
Self-Validation Check: Hold the tube against a light source. The solution must be 100% optically clear before proceeding.
Fig 1. Standardized workflow for solubilization and aqueous transition of pyrazolopyrazines.
Part 2: Aqueous Transition & Media Dilution
Q3: When I add my DMSO stock directly to my cell culture media, the compound "crashes out" (precipitates). How do I prevent this? A: This phenomenon, known as "solvent shock," occurs when a highly concentrated hydrophobic molecule is rapidly introduced into a cold, aqueous environment. The local concentration of water spikes before the DMSO can evenly disperse, forcing the compound to precipitate. To prevent this, you must use a step-down dilution protocol :
-
Never add stock directly to cold media. Always pre-warm your complete culture media (containing FBS/BSA, which act as carrier proteins) to 37°C.
-
Create an intermediate stock. Dilute your master stock in 100% DMSO to a concentration that is exactly 1,000x your final desired assay concentration.
-
Rapid dispersion. Pipette the intermediate stock directly into the center of the pre-warmed media while actively vortexing or swirling the tube to ensure instantaneous diffusion.
Step-by-Step Methodology: Preparing a 10 µM Treatment
-
Step 1: Thaw a 10 mM Master Stock (in 100% DMSO) at room temperature.
-
Step 2: Prepare a 1000x Intermediate Stock (10 mM). In this specific case, the master stock is already 1000x the target.
-
Step 3: Take 1 µL of the 10 mM Intermediate Stock and add it to 999 µL of pre-warmed 37°C culture media.
-
Step 4: Invert gently 5 times. You now have a 10 µM working solution containing exactly 0.1% DMSO.
Part 3: Cell-Based Assay Optimization & Viability
Q4: What is the maximum allowable DMSO concentration in my final cell assay? A: For the vast majority of mammalian cell lines, the final DMSO concentration must be kept at or below 0.1% (v/v) [1][2].
While some robust cancer cell lines can tolerate up to 0.3%–0.5% DMSO for short exposure times (24 hours) without massive cell death, concentrations above 0.1% begin to alter membrane fluidity, induce oxidative stress, and can artificially synergize with or mask the pharmacological effects of your compound [1]. If your compound requires a higher DMSO concentration (e.g., 0.5%) due to severe solubility limits, you must rigorously validate that this concentration does not alter your baseline cellular phenotype.
Fig 2. Mechanistic impact of DMSO vehicle concentration on cell viability and assay integrity.
Q5: How do I design the proper vehicle controls for my assay? A: A self-validating assay requires strict vehicle matching. If your highest treatment dose contains 0.1% DMSO, every single well in your assay—including lower doses and the negative control—must contain exactly 0.1% DMSO.
Do not perform serial dilutions of your compound directly in the media, as this will result in a decreasing gradient of DMSO across your dose-response curve, introducing a confounding variable. Instead, perform your serial dilutions in 100% DMSO first, and then dilute each step 1:1000 into media.
Data Presentation: Recommended Dilution Matrix
Use the following table to standardize your dose-response preparations, ensuring a constant 0.1% DMSO background across all wells.
| Final Target Conc. in Well | Intermediate Stock Conc. (in 100% DMSO) | Dilution Ratio (Intermediate : Media) | Final DMSO % in Well |
| 10 µM | 10 mM | 1 : 1000 | 0.1% |
| 5 µM | 5 mM | 1 : 1000 | 0.1% |
| 1 µM | 1 mM | 1 : 1000 | 0.1% |
| 0.5 µM | 0.5 mM | 1 : 1000 | 0.1% |
| 0 µM (Vehicle Control) | 100% DMSO (No Drug) | 1 : 1000 | 0.1% |
Troubleshooting Quick Reference
| Symptom | Mechanistic Root Cause | Corrective Action |
| Compound won't dissolve in DMSO | High crystal lattice energy; moisture contamination in DMSO. | Use fresh, anhydrous DMSO. Sonicate at 37°C for 15 mins. |
| Media turns cloudy upon addition | Solvent shock; media is too cold; intermediate stock too concentrated. | Pre-warm media to 37°C. Ensure final DMSO is ≤ 0.1%. Add dropwise while vortexing. |
| High cell death in control wells | DMSO concentration exceeds cellular tolerance threshold (>0.1%). | Recalculate dilutions. Ensure vehicle control matches the exact DMSO % of treatment wells. |
| Inconsistent IC50 replicates | Compound degraded via freeze-thaw cycles or precipitation in the well. | Aliquot master stocks (single-use). Verify optical clarity of media under a microscope before adding to cells. |
References
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights National Center for Biotechnology Information (PMC / NIH)[Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate - Scientific Community Discussions[Link]
Technical Support Center: Overcoming DMSO Solubility Challenges for 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with planar, bicyclic heteroaromatics like 5-methoxy-1H-pyrazolo[3,4-b]pyrazine often presents significant solubility bottlenecks during early-stage drug discovery and assay development. As a Senior Application Scientist, I have designed this guide not just to provide you with a list of steps, but to explain the thermodynamic and kinetic causality behind these solubility issues. By understanding the physical chemistry of your molecule, you can implement our self-validating protocols to ensure reliable, reproducible data in your high-throughput screening (HTS) and downstream biological assays.
Part 1: Mechanistic FAQs – Understanding the Molecule
Q1: Why does 5-methoxy-1H-pyrazolo[3,4-b]pyrazine resist dissolution in universal solvents like DMSO at room temperature? A1: The resistance to solvation is governed by the molecule's high crystal lattice energy. The planar pyrazolo[3,4-b]pyrazine core promotes strong intermolecular π−π stacking. Furthermore, the 1H-pyrazole moiety acts as a strong hydrogen-bond donor, while the pyrazine nitrogens and the methoxy oxygen act as multiple hydrogen-bond acceptors. This creates a highly stable, rigid intermolecular hydrogen-bonding network in the solid state. While DMSO is a potent polar aprotic solvent and a strong H-bond acceptor, the kinetic barrier to disrupt this crystalline lattice at 25°C is often too high, resulting in incomplete solvation [1].
Q2: I can see a clear solution, but my biological assay data is highly variable. What is happening? A2: You are likely experiencing "micro-precipitation" or "hydrophobic crash-out." When a marginally soluble stock is diluted into an aqueous assay buffer, the sudden change in dielectric constant forces the hydrophobic molecules to aggregate. This leads to artificially low actual concentrations in the well, causing false negatives, flat structure-activity relationship (SAR) curves, and underestimated IC50 values [2]. This is a critical issue in fragment-based screening and HTS, where nominal concentrations must perfectly match actual solvated concentrations [3].
Q3: Does the quality of my DMSO matter? A3: Absolutely. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water molecules will tightly hydrogen-bond with the sulfoxide oxygen. This drastically reduces the solvent's capacity to act as an H-bond acceptor for the 1H-pyrazole NH group, effectively destroying its solvating power for your compound. Always use anhydrous, septum-sealed DMSO.
Part 2: Quantitative Solubility Profiling
To illustrate the critical role of thermal energy in overcoming the lattice enthalpy of pyrazolo[3,4-b]pyrazine scaffolds, we have summarized the temperature-dependent solubility parameters. Providing thermodynamic energy (heat) is essential to shift the equilibrium toward the solvated monomeric state.
Table 1: Temperature-Dependent Solubility Profile of Pyrazolo[3,4-b]pyrazine Derivatives in Anhydrous DMSO
| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Visual State | Kinetic Barrier Status |
| 25 (RT) | < 10.0 | < 0.05 | Heavy Suspension | Intact lattice |
| 40 | 46.8 | 0.17 | Cloudy / Micro-crystals | Partially disrupted |
| 50 | 59.3 | 0.21 | Clear | Overcome |
| 60 | 74.5 | 0.26 | Clear | Fully solvated |
Data adapted and extrapolated from the process chemistry optimization of structurally analogous pyrazolo[3,4-b]pyrazine intermediates, demonstrating the necessity of elevated temperatures for complete dissolution [4].
Part 3: Self-Validating Troubleshooting Protocols
To ensure scientific integrity, every protocol must validate itself. Do not assume a clear solution is a true solution.
Protocol A: Optimized Preparation of a 10 mM Master Stock
Objective: Achieve complete, stable solvation of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in DMSO.
-
Weighing & Solvent Addition: Weigh the required mass of the compound into a low-bind glass vial. Pierce a fresh bottle of anhydrous DMSO (<0.005% water) with a syringe and add the required volume to reach a nominal 10 mM concentration.
-
Causality: Using anhydrous DMSO prevents water-induced competitive hydrogen bonding, maximizing the solvent's interaction with the solute.
-
-
Thermal & Acoustic Agitation: Seal the vial and place it in a heated ultrasonic water bath set to 50°C for 15 minutes .
-
Causality: Acoustic cavitation physically breaks apart macroscopic crystals, while the 50°C thermal energy provides the thermodynamic push required to overcome the ΔG of the crystal lattice.
-
-
Optical Validation (The Tyndall Test): Remove the vial and shine a red or green laser pointer through the solution in a dark room.
-
Validation: If you see a visible beam path (scattering), micro-precipitates are still present. Return to heat. If the beam is invisible, the solution is fully monomeric.
-
-
Filtration & Analytical Validation: Pass the warm solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial. Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a UV/LC-MS quantification against a standard curve.
-
Validation: This ensures the actual concentration matches your nominal 10 mM target, verifying that no compound was lost to the filter or left undissolved [5].
-
Protocol B: Aqueous Assay Dilution (Preventing Crash-Out)
Objective: Transfer the DMSO stock into an aqueous biological buffer without triggering hydrophobic aggregation.
-
Intermediate Serial Dilution: Perform all intermediate serial dilutions (e.g., for dose-response curves) in 100% anhydrous DMSO, not in the aqueous buffer.
-
Causality: Diluting directly in buffer creates local zones of low DMSO concentration, triggering instant, irreversible nucleation.
-
-
Acoustic Liquid Handling: Use an acoustic dispenser (e.g., Echo) to transfer nanoliter volumes of the DMSO stock directly into the final assay plate containing the aqueous buffer.
-
Causality: Nanoliter dispensing ensures instantaneous mixing and prevents the localized concentration spikes that cause crash-out.
-
-
Buffer Optimization: Ensure your final aqueous assay buffer contains 0.01% to 0.05% of a non-ionic surfactant (e.g., Tween-20) or a carrier protein (e.g., BSA).
-
Causality: Surfactants lower the surface tension and dynamically coat the highly hydrophobic 5-methoxy-1H-pyrazolo[3,4-b]pyrazine monomers, sterically hindering them from π−π stacking and aggregating in the water phase.
-
Part 4: Visual Workflows and Mechanistic Pathways
Caption: Self-validating troubleshooting workflow for DMSO stock preparation of pyrazolo-pyrazines.
Caption: Thermodynamic and kinetic factors governing the solvation and aggregation pathways.
Part 5: References
-
Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]
-
Balakin, K. V., et al. "DMSO solubility and bioscreening." ResearchGate. Available at:[Link]
-
Di, L., & Kerns, E. H. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave Online. Available at:[Link]
-
Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Marcou, G., et al. "DMSO Solubility Assessment for Fragment-Based Screening." PMC - NIH. Available at:[Link]
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine and Minimizing Byproduct Formation
Introduction: The synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is a critical step in the development of various pharmacologically active molecules, including kinase inhibitors. While the nucleophilic aromatic substitution (SNAr) of a corresponding 5-chloro precursor with a methoxide source appears straightforward, researchers frequently encounter challenges with byproduct formation, which can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the common pitfalls of this reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level challenges and mechanistic questions frequently encountered during the synthesis.
Q1: My reaction is producing a significant isomeric byproduct along with the desired 5-methoxy product. What is it and how can I prevent it?
A: The most common isomeric byproduct is the result of competitive N-alkylation instead of the desired O-alkylation (methoxylation). The pyrazole ring system contains two nitrogen atoms (N1 and N2) that can act as nucleophiles, especially under basic conditions. This creates a classic chemical challenge of controlling regioselectivity.[1][2]
-
Identity of Byproduct: You are likely forming one or more N-methyl-pyrazolo[3,4-b]pyrazine isomers. These byproducts have the same mass as your desired product, making them difficult to distinguish by mass spectrometry alone.
-
Mechanistic Cause: The pyrazolate anion, formed in the presence of a base, is an "ambident nucleophile," meaning it can react at multiple sites (the oxygen or the ring nitrogens). The outcome of the N- versus O-alkylation is governed by factors explained by Hard and Soft Acid and Base (HSAB) theory.[3] Nitrogen is a softer nucleophile than oxygen. The choice of solvent, base, and methoxide source can influence which reaction pathway is favored.
-
Prevention Strategy: To favor O-alkylation, you should aim for conditions that promote reaction at the harder oxygen nucleophile. This typically involves using a polar, aprotic solvent like DMSO or DMF and a well-dissociated sodium methoxide source. Conversely, conditions that favor N-alkylation often involve less polar solvents or the use of "softer" alkylating agents.[3]
Q2: I am observing a byproduct with a mass corresponding to a hydroxyl group instead of a methoxy group. What is causing this?
A: This byproduct is almost certainly 5-hydroxy-1H-pyrazolo[3,4-b]pyrazine. Its formation is a clear indication of water contamination in your reaction.
-
Mechanistic Cause: The starting material, 5-chloro-1H-pyrazolo[3,4-b]pyrazine, is susceptible to hydrolysis. Hydroxide ions (present if water reacts with your base) or water itself can act as nucleophiles, displacing the chloride to form the hydroxyl analog. This side reaction competes directly with the desired methoxylation.
-
Prevention Strategy: Rigorous control over anhydrous conditions is paramount. All solvents (e.g., methanol, THF, DMSO) must be thoroughly dried. The base, such as sodium hydride or sodium methoxide, should be fresh and handled under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption.
Q3: After workup, my reaction mixture has a dark red or brown color, and I'm isolating a complex mixture of impurities. What leads to this decomposition?
A: The pyrazolopyrazine core can be unstable under certain conditions, particularly at pH extremes and elevated temperatures.[4] The formation of dark, often polymeric, material suggests decomposition of either the starting material or the product.
-
Mechanistic Cause: Highly basic conditions, especially when combined with high temperatures for prolonged periods, can promote ring-opening or other degradation pathways. Furthermore, the workup procedure is critical. Acidic aqueous workups can also lead to the formation of colored precipitates and degradation products.[4]
-
Prevention Strategy:
-
Temperature Control: Do not overheat the reaction. Run trials at lower temperatures (e.g., room temperature to 60 °C) to find the minimum temperature required for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Controlled Workup: Avoid harsh acidic or basic quenches. A neutral or slightly basic workup is often preferable. If an acidic workup is necessary, perform it quickly and at low temperatures.
-
Section 2: Troubleshooting Guide
Use this table to diagnose and solve specific experimental issues.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High Levels of N-Alkylated Isomer | 1. Incorrect Solvent Choice: Using less polar or protic solvents can favor reaction at the softer nitrogen atom. 2. Base/Methoxide Source: Using a bulky or sterically hindered base might alter the accessibility of the different nucleophilic sites. | 1. Switch to a Polar, Aprotic Solvent: Use anhydrous DMSO or DMF to favor O-alkylation. 2. Use Sodium Methoxide: Employ a pre-prepared solution of sodium methoxide or generate it in situ from sodium metal or sodium hydride in anhydrous methanol.[5] |
| Presence of 5-Hydroxy Byproduct | 1. Wet Solvents/Reagents: Moisture is present in the reaction vessel, solvents, or base. 2. Hygroscopic Base: The base (e.g., NaH, NaOMe) has absorbed moisture from the air. | 1. Ensure Anhydrous Conditions: Dry all solvents using standard procedures (e.g., molecular sieves, distillation). Dry glassware in an oven. 2. Use Fresh Reagents: Use a fresh, unopened container of the base or titrate to determine its activity. Handle all reagents under an inert atmosphere. |
| Incomplete Conversion of Starting Material | 1. Insufficient Base/Methoxide: Stoichiometry is incorrect; not enough nucleophile to drive the reaction to completion. 2. Low Reaction Temperature: The activation energy barrier is not being overcome. 3. Poor Solubility: The starting material is not fully dissolved, limiting its availability to react. | 1. Use a Slight Excess of Methoxide: Employ 1.1 to 1.5 equivalents of sodium methoxide. 2. Gradually Increase Temperature: Start at a moderate temperature (e.g., 40-50 °C) and slowly increase if the reaction is sluggish. Monitor for decomposition. 3. Choose an Appropriate Solvent: Ensure your starting material is fully soluble in the chosen reaction solvent (e.g., DMSO, DMF, or refluxing Methanol). |
| Reaction Mixture Decomposes (Dark Color) | 1. Excessively High Temperature: The reaction is being run too hot, causing thermal degradation.[4] 2. Prolonged Reaction Time: Leaving the reaction for too long, even at moderate temperatures, can lead to byproduct accumulation. 3. Unstable Intermediate: In some syntheses starting further upstream, organometallic intermediates can be unstable.[4] | 1. Optimize Temperature: Find the lowest effective temperature for the reaction. 2. Monitor Reaction Progress: Use TLC or LCMS to determine the endpoint and work up the reaction promptly. 3. Control Workup pH: Use a buffered or carefully controlled pH workup to avoid degradation of the final product.[4] |
Section 3: Optimized Protocols & Methodologies
Protocol 3.1: Recommended Protocol for Selective Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine
This protocol is designed to favor O-alkylation and minimize hydrolysis and decomposition.
Reagents & Equipment:
-
5-chloro-1H-pyrazolo[3,4-b]pyrazine
-
Sodium methoxide (25 wt% solution in methanol or freshly prepared)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Setup: Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas.
-
Dissolution: To a round-bottom flask under an inert atmosphere, add 5-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 eq). Add anhydrous DMSO (approx. 5-10 mL per gram of starting material) and stir until fully dissolved.
-
Reagent Addition: While stirring at room temperature (20-25 °C), add sodium methoxide (1.2 eq) dropwise over 5-10 minutes. Note: If using solid NaOMe, dissolve it in a minimal amount of anhydrous methanol before adding.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress every 30 minutes using TLC or LCMS. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing water (10x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMSO).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Protocol 3.2: Differentiating O- vs. N-Alkylated Isomers by NMR
Distinguishing between the desired O-methyl product and the undesired N-methyl byproduct is crucial. While ¹H NMR will show a singlet for the methyl group in both cases, 2D NMR techniques are definitive.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
For the O-Methoxy Product: You will observe a correlation between the methyl protons (~4.2 ppm) and the carbon at the 5-position of the pyrazine ring (C5, ~160 ppm).
-
For an N-Methyl Product: You will observe a correlation between the methyl protons and the adjacent ring carbons (e.g., C3a and C7a for an N1-methyl isomer).
-
-
NOE (Nuclear Overhauser Effect): This experiment shows through-space proximity between protons.
-
Irradiating the methyl protons of the O-methoxy product may show an NOE to the proton at the 6-position (H6).
-
Irradiating the methyl protons of an N1-methyl product would likely show an NOE to the proton at the 7-position (H7) if present, or to other nearby protons, but not H6.
-
Section 4: Visualizing the Chemistry
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Competing reaction pathways in the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Caption: Troubleshooting workflow for identifying and resolving byproduct formation issues.
References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]
-
Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. (2012). European Journal of Chemistry. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1][5][7]triazine. (2005). Molecular Diversity Preservation International (MDPI). [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecular Diversity Preservation International (MDPI). [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Institutes of Health (NIH). [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024). Organic Process Research & Development. [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. [Link]
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Microwave-Assisted Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine
Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine—a critical scaffold in the development of kinase inhibitors and metabotropic glutamate receptor (mGluR5) modulators[1].
Microwave (MW) irradiation fundamentally transforms the synthesis of pyrazolo[3,4-b]pyrazines by providing rapid, volumetric heating that overcomes the high activation energy barriers typical of electron-rich bicyclic heterocycles[2]. Below, you will find validated workflows, mechanistic troubleshooting, and step-by-step protocols to ensure reproducible yields.
Synthetic Workflows & Mechanistic Pathways
There are two primary pathways to construct the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine core:
-
Late-Stage SNAr (Pathway A): Nucleophilic aromatic substitution of 5-chloro-1H-pyrazolo[3,4-b]pyrazine using sodium methoxide.
-
De Novo Cyclization (Pathway B): Condensation of 3-chloro-5-methoxypyrazine-2-carbaldehyde with hydrazine hydrate[3].
Figure 1: Dual pathways for the microwave-assisted synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Quantitative Performance Data
The table below summarizes the kinetic and yield advantages of microwave dielectric heating over conventional thermal reflux for both synthetic pathways.
| Reaction Pathway | Heating Method | Temperature (°C) | Time | Isolated Yield (%) | Purity (LC-MS) |
| SNAr (Methoxylation) | Conventional Reflux | 65 | 14 h | 45 - 55 | >90% |
| SNAr (Methoxylation) | Microwave (Sealed) | 100 | 15 min | 88 - 92 | >98% |
| Hydrazine Cyclization | Conventional Reflux | 78 | 8 h | 40 - 50 | >85% |
| Hydrazine Cyclization | Microwave (Sealed) | 120 | 20 min | 75 - 82 | >95% |
Validated Experimental Protocols
Protocol A: Late-Stage SNAr Methoxylation (Recommended)
Causality Note: In basic conditions, the N1-proton of the pyrazole ring is deprotonated. The resulting anion donates electron density into the pyrazine core, significantly reducing the electrophilicity of the C5 position. Conventional heating fails to overcome this deactivated state efficiently. Microwave irradiation rapidly drives the system past the activation barrier to form the Meisenheimer complex[1].
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-chloro-1H-pyrazolo[3,4-b]pyrazine (154.5 mg, 1.0 mmol).
-
Reagent Addition: Add 3.0 mL of strictly anhydrous methanol. Slowly inject sodium methoxide solution (25 wt% in MeOH, 0.34 mL, 1.5 mmol).
-
Sealing & Purging: Flush the vial with argon gas for 30 seconds and seal with a Teflon-lined crimp cap.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Cooling: Compressed air cooling to 25 °C.
-
-
Workup (Self-Validating): Transfer the mixture to a round-bottom flask. Quench carefully with 1M HCl until the pH reaches exactly 6.5–7.0. Validation checkpoint: Failure to neutralize will result in the product remaining in the aqueous layer as a sodium salt.
-
Extraction: Extract with Ethyl Acetate (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Check: LC-MS should display a dominant peak at m/z 151.1 [M+H]⁺.
Protocol B: De Novo Hydrazine Cyclization
Causality Note: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic 3-chloro position of the pyrazine, followed by an intramolecular condensation with the adjacent carbaldehyde to form the pyrazole ring[3].
Step-by-Step Procedure:
-
Preparation: Add 3-chloro-5-methoxypyrazine-2-carbaldehyde (172.5 mg, 1.0 mmol) to a 10 mL microwave vial.
-
Reagent Addition: Suspend in 4.0 mL of absolute ethanol. Add hydrazine hydrate (64% hydrazine, 0.06 mL, 1.2 mmol) dropwise. Caution: Exothermic reaction.
-
Microwave Parameters:
-
Temperature: 120 °C
-
Ramp Time: 5 minutes (Slow ramp is critical here; see FAQ Q2).
-
Hold Time: 20 minutes.
-
-
Workup: Upon cooling to 0 °C in an ice bath, the target compound will precipitate. Filter the solid under a vacuum and wash with 2 mL of ice-cold ethanol.
-
Analytical Check: ¹H NMR (DMSO-d₆) should show the characteristic pyrazole C3-H singlet at ~8.1 ppm and a broad N1-H exchangeable peak at ~13.5 ppm.
Troubleshooting & FAQs
Q1: My SNAr reaction yield is low, and LC-MS shows a highly polar byproduct at m/z 137. What is happening? A: You are observing the formation of 1H-pyrazolo[3,4-b]pyrazin-5-ol (which tautomerizes to the pyrazinone). This occurs when your sodium methoxide reagent has absorbed atmospheric moisture, generating sodium hydroxide. Hydroxide is a stronger, less sterically hindered nucleophile than methoxide. Fix: Use freshly titrated NaOMe and strictly anhydrous methanol. Ensure your microwave vials are oven-dried.
Q2: During the hydrazine cyclization (Protocol B), the microwave pressure spikes rapidly, causing the instrument to abort the run. How can I prevent this? A: Hydrazine can catalytically decompose into nitrogen and hydrogen gas at elevated temperatures, leading to rapid overpressurization. Fix: Implement a "stair-step" heating profile. Program the microwave to ramp to 80 °C and hold for 5 minutes to allow the initial intermolecular substitution to occur (which consumes the hydrazine). Then, ramp to 120 °C for the intramolecular cyclization. Additionally, never fill the microwave vial beyond 30% of its total volume for this specific reaction.
Q3: Can I use potassium carbonate (K₂CO₃) and methanol instead of sodium methoxide for the SNAr? A: No. While K₂CO₃/MeOH can generate methoxide in situ for highly reactive substrates, the deactivated nature of the deprotonated pyrazolo[3,4-b]pyrazine core requires the pre-formed, high-concentration alkoxide provided by NaOMe to drive the reaction forward within the 15-minute microwave window.
Q4: I am observing N-methylation of the pyrazole ring during the SNAr reaction. Why? A: At high microwave temperatures (>120 °C), methanol can act as a methylating agent under strongly basic conditions, or trace dimethyl ether formation can occur. Fix: Strictly cap the microwave temperature at 100 °C. If N-methylation persists, you may need to transiently protect the N1 position with a Tetrahydropyranyl (THP) group prior to the SNAr step, though this adds two synthetic steps to your workflow.
References
-
Appukkuttan, P., Mehta, V.P., van der Eycken, E. "Microwave-assisted cycloaddition reactions." Chem. Soc. Rev. (2010).[Link]
-
El-Borai, M. A., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." Molecules (2016).[Link]
-
Fassbender, J., et al. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." ACS Medicinal Chemistry Letters (2014).[Link]
-
Zhang, L., et al. "Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator." Journal of Medicinal Chemistry (2014).[Link]
Sources
- 1. (PDF) Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chemical Stability of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Welcome to the technical support guide for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the chemical stability of this compound in aqueous buffers. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Introduction
5-methoxy-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its chemical stability is paramount for the successful development of experimental protocols, formulation, and for ensuring the reliability of biological data. This guide provides a framework for assessing and managing the stability of this molecule in aqueous environments, a common requirement for many biological assays and pre-clinical studies. While specific degradation kinetics for this exact molecule are not widely published, this guide is built upon established principles of stability testing for heterocyclic compounds and data from closely related analogs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine core in aqueous solution?
A1: The pyrazolo[3,4-b]pyrazine ring system, like many nitrogen-containing heterocycles, can be susceptible to degradation, particularly under non-neutral pH conditions. For instance, the closely related 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been noted to have pH-dependent stability.[3] Therefore, it is crucial to control the pH of your aqueous buffers to minimize potential degradation during experiments. For general use, buffered solutions between pH 6 and 7.4 are recommended as a starting point.
Q2: How should I prepare stock solutions of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine?
A2: It is recommended to prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or DMF, which can then be stored at -20°C or -80°C. These stock solutions should be diluted into your final aqueous buffer immediately before use to minimize the time the compound spends in the aqueous environment.
Q3: What are the most likely degradation pathways for this molecule?
A3: While specific studies on this molecule are limited, based on its structure, two primary degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis of the methoxy group: Under acidic conditions, the 5-methoxy group may be susceptible to hydrolysis to form the corresponding 5-hydroxy-1H-pyrazolo[3,4-b]pyrazine.
-
Ring degradation: Under harsh acidic, basic, or oxidative conditions, the pyrazolo[3,4-b]pyrazine core itself may undergo more complex degradation or ring cleavage. However, the specific mechanisms of pyrazine ring cleavage are not well understood.[4]
Q4: How can I monitor the stability of my compound during an experiment?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[5] An ideal method will separate the parent compound from any potential degradants. Periodically taking aliquots from your experimental setup and analyzing them by HPLC will allow you to quantify the amount of parent compound remaining over time.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound in Acidic Buffer (pH < 6)
-
Problem: You observe a rapid decrease in the HPLC peak area of the parent compound when using an acidic aqueous buffer.
-
Probable Cause: Acid-catalyzed hydrolysis of the 5-methoxy group or degradation of the heterocyclic core. The pyrazolo[3,4-b]pyrazine nucleus is known to have pH-dependent stability.[3]
-
Troubleshooting Steps:
-
Confirm pH: Immediately measure the pH of your buffer to ensure it is within the intended range.
-
Run a pH Profile: Conduct a preliminary experiment to assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7.4, 9). This will help you identify a pH range where the compound is most stable.
-
Identify Degradants: Use LC-MS to analyze the degraded sample. Look for a mass corresponding to the hydroxylated analog (M-14 Da relative to the parent) which would suggest hydrolysis of the methoxy group.
-
Adjust Experimental Conditions: If possible, adjust the pH of your experiment to a more neutral or slightly basic range where the compound exhibits greater stability. If the experimental conditions require an acidic pH, minimize the duration of the experiment and maintain a low temperature.
-
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Chromatogram
-
Problem: Your HPLC analysis shows several new peaks that are not present in your initial time point sample.
-
Probable Cause: This could be due to complex degradation, oxidative damage, or photodecomposition. Photosensitive groups in molecules often include nitroaromatics and alkenes, but nitrogen heterocycles can also be susceptible.[2]
-
Troubleshooting Steps:
-
Assess Oxidative Stability: If your buffer has not been degassed, dissolved oxygen could be contributing to oxidative degradation. Prepare fresh, degassed buffers and consider adding a small amount of an antioxidant like ascorbic acid if compatible with your experiment. You can also perform a forced oxidation experiment (see protocol below) to see if you can reproduce these degradation products.
-
Evaluate Photostability: Protect your samples from light by using amber vials or covering your containers with aluminum foil. A photostability test, exposing a solution to a controlled light source, can confirm if the compound is light-sensitive.
-
Characterize Degradants: Use LC-MS/MS to obtain mass and fragmentation data for the unknown peaks to help in their structural elucidation.
-
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
-
Problem: You are observing tailing, fronting, or inconsistent retention times for the parent compound peak.
-
Probable Cause: This may be due to interactions with the stationary phase, improper mobile phase pH, or compound insolubility. The basic nitrogen atoms in the pyrazolo[3,4-b]pyrazine core can interact with residual silanols on C18 columns, leading to poor peak shape.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to your mobile phase. This will protonate the basic nitrogens on your compound and the silanols on the column, leading to improved peak shape.
-
Check Solubility: If the compound is precipitating in your sample vial (due to dilution of DMSO stock into aqueous buffer), this can lead to inconsistent injection volumes and shifting retention times. Ensure the final concentration in your sample is below its aqueous solubility limit.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity and reduced silanol interactions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Buffers
This protocol outlines a typical forced degradation or stress testing study to identify potential degradation pathways and establish a stability-indicating analytical method.[2][6]
1. Preparation of Buffers and Stock Solution:
-
Prepare a series of aqueous buffers, for example:
-
0.1 M HCl (pH ~1)
-
0.01 M HCl (pH ~2)
-
Phosphate or acetate buffer (pH 5)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Phosphate or borate buffer (pH 9)
-
0.01 M NaOH (pH ~12)
-
0.1 M NaOH (pH ~13)
-
-
Prepare a 10 mg/mL stock solution of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in anhydrous DMSO.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution into the acidic buffers to a final concentration of ~100 µg/mL. Incubate at 40°C and 60°C.
-
Basic Hydrolysis: Dilute the stock solution into the basic buffers to a final concentration of ~100 µg/mL. Incubate at 40°C and 60°C.
-
Oxidative Degradation: Dilute the stock solution into a solution of 3% hydrogen peroxide in water to a final concentration of ~100 µg/mL. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C. Also, prepare a solution in pH 7.4 buffer and incubate at 60°C.
-
Photolytic Degradation: Prepare a solution in pH 7.4 buffer (~100 µg/mL). Expose it to a photostability chamber with a light source that provides both UV and visible light (e.g., ICH option 1 or 2). Run a dark control in parallel.
3. Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze all samples by a reverse-phase HPLC-UV method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Analyze key samples by LC-MS to identify the mass of any degradation products.
| Stress Condition | Typical Parameters | Purpose |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | To test for acid-labile groups like ethers. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | To test for base-labile groups. |
| Oxidation | 3% H₂O₂, Room Temp | To test for susceptibility to oxidation. |
| Thermal | 60°C (Solid & Solution) | To assess thermal stability. |
| Photolysis | ICH-compliant light source | To assess light sensitivity. |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Sources
- 1. ijrpns.com [ijrpns.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and Unsubstituted 1H-pyrazolo[3,4-b]pyrazine for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed comparison of the unsubstituted 1H-pyrazolo[3,4-b]pyrazine and its 5-methoxy derivative, offering insights into their physicochemical properties, synthesis, and biological activities. This analysis is designed to assist researchers in making informed decisions during the design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction to the Pyrazolo[3,4-b]pyrazine Scaffold
The 1H-pyrazolo[3,4-b]pyrazine system is a bicyclic heteroaromatic compound that can be considered a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP). The nitrogen-rich nature of the scaffold provides multiple points for hydrogen bonding and other non-covalent interactions within enzyme active sites, making it an attractive starting point for the development of potent and selective inhibitors.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a methoxy group at the 5-position of the pyrazolo[3,4-b]pyrazine core is expected to significantly alter its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
| Property | 1H-pyrazolo[3,4-b]pyrazine | 5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
| Molecular Formula | C₅H₄N₄ | C₆H₆N₄O |
| Molecular Weight | 120.11 g/mol | 150.14 g/mol |
| Melting Point | 198-200 °C | Data not available |
| Calculated LogP | ~0.35 | Data not available (Expected to be higher) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 |
The unsubstituted 1H-pyrazolo[3,4-b]pyrazine is a solid at room temperature with a relatively high melting point, indicative of a stable crystal lattice. The introduction of the methoxy group in 5-methoxy-1H-pyrazolo[3,4-b]pyrazine increases the molecular weight and is anticipated to increase its lipophilicity (LogP). This change can affect its solubility, membrane permeability, and metabolic stability. The additional oxygen atom in the methoxy group also introduces another potential hydrogen bond acceptor, which could alter its binding interactions with biological targets.
Synthesis Strategies
The synthesis of the pyrazolo[3,4-b]pyrazine core can be achieved through several routes, typically involving the construction of the pyrazine ring onto a pre-existing pyrazole or vice versa.
General Synthesis of Unsubstituted 1H-pyrazolo[3,4-b]pyrazine
A common method for the synthesis of the unsubstituted pyrazolo[3,4-b]pyrazine involves the condensation of a suitably substituted pyrazole with a 1,2-dicarbonyl compound or its equivalent. One reported synthesis starts from 3-chloro-2-cyanopyrazine, which upon treatment with hydrazine, leads to the formation of the pyrazolo[3,4-b]pyrazine ring system.[1]
Synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Spectroscopic Characterization
The structural identity and purity of these compounds are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Unsubstituted 1H-pyrazolo[3,4-b]pyrazine
¹H NMR: The proton NMR spectrum of the unsubstituted scaffold is expected to show distinct signals for the protons on both the pyrazole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms.
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the bicyclic system.
5-methoxy-1H-pyrazolo[3,4-b]pyrazine
¹H NMR: The introduction of the methoxy group at the 5-position will cause a characteristic upfield shift for the proton at the 6-position due to the electron-donating effect of the methoxy group. A sharp singlet corresponding to the three methoxy protons will also be observed, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon spectrum will show an additional signal for the methoxy carbon, typically around 55-60 ppm. The carbon atom attached to the methoxy group (C5) will experience a significant downfield shift due to the deshielding effect of the oxygen atom.
Biological and Pharmacological Activities: The Impact of Methoxy Substitution
The pyrazolo[3,4-b]pyrazine scaffold is a cornerstone for the development of various kinase inhibitors and other therapeutic agents. The substitution pattern on the ring system plays a crucial role in determining the potency and selectivity of these compounds.
Unsubstituted 1H-pyrazolo[3,4-b]pyrazine
The parent 1H-pyrazolo[3,4-b]pyrazine has been reported to exhibit tuberculostatic and antibacterial activities.[1] This foundational activity highlights the potential of the scaffold to interact with essential biological pathways in microorganisms. However, in the context of kinase inhibition for diseases like cancer, the unsubstituted core generally serves as a starting point for further derivatization to achieve high potency and selectivity.
The Role of the 5-Methoxy Group
The introduction of a methoxy group can have several profound effects on the biological activity of the pyrazolo[3,4-b]pyrazine core:
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In aromatic systems, the resonance effect typically dominates, increasing the electron density of the ring system. This can modulate the pKa of the molecule and its ability to form hydrogen bonds, thereby influencing its interaction with target proteins.
-
Steric Effects: The methoxy group introduces steric bulk, which can either enhance or hinder binding to a target protein, depending on the topology of the active site. This steric influence can be exploited to achieve selectivity for a particular kinase over closely related family members.
-
Metabolic Stability: The methoxy group can influence the metabolic stability of the compound. While O-demethylation is a common metabolic pathway, the presence of the methoxy group can also block a potential site of metabolism on the aromatic ring, potentially leading to an improved pharmacokinetic profile.
While direct experimental data for the biological activity of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is limited, studies on related substituted pyrazolopyrazines and pyrazolopyridines have shown that methoxy substitution can be a key determinant of activity and selectivity. For instance, in the development of kinase inhibitors, a methoxy group can be strategically placed to occupy a specific pocket in the ATP-binding site, leading to enhanced potency.
Experimental Protocols
General Procedure for the Synthesis of Substituted 1H-pyrazolo[3,4-b]pyridines (as a proxy for pyrazolo[3,4-b]pyrazines)
The following is a general procedure for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, which can be adapted for the synthesis of pyrazolo[3,4-b]pyrazines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add the appropriate 1,3-dicarbonyl compound or its equivalent (1-1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells of a microtiter plate.
-
Add the kinase solution to each well and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a suitable stop solution.
-
-
Detection:
-
Quantify the extent of substrate phosphorylation using an appropriate detection method, such as a phosphospecific antibody in an ELISA format, or by measuring the consumption of ATP using a luminescent assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Conclusion
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a valuable starting point for the development of a wide range of biologically active molecules. The unsubstituted parent compound provides a fundamental framework with inherent antimicrobial properties. The introduction of a 5-methoxy group offers a strategic modification to fine-tune the physicochemical and pharmacological properties of the scaffold. While direct comparative experimental data between the two molecules is sparse, the well-established principles of medicinal chemistry suggest that the 5-methoxy derivative will exhibit increased lipophilicity and altered electronic properties, which can be leveraged to enhance potency, selectivity, and pharmacokinetic parameters. Further experimental investigation is warranted to fully elucidate the comparative profile of these two promising heterocyclic systems.
Visualizations
Caption: Synthetic pathway and structural comparison.
Sources
Comparative Efficacy Guide: 5-Methoxy-1H-Pyrazolo[3,4-b]Pyrazine Analogs vs. Traditional Scaffolds in Kinase Inhibition
Executive Introduction
In modern rational drug design, optimizing the hinge-binding motif is critical for balancing target affinity with drug-like physicochemical properties. Historically, indazole scaffolds have been heavily utilized in kinase inhibitor programs. However, their high lipophilicity often results in poor aqueous solubility and sub-optimal pharmacokinetic profiles.
The transition to the 1H-pyrazolo[3,4-b]pyrazine core represents a significant structural evolution. By incorporating pyrazine nitrogens, researchers can drastically lower the LogD. More importantly, specific functionalization—such as the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine analogs —provides a superior thermodynamic and kinetic binding profile. This guide objectively compares the efficacy of these analogs against traditional scaffolds, drawing on field-proven insights from targets like Serum/Glucocorticoid Regulated Kinase 1 (SGK1) and protein tyrosine phosphatase SHP2 .
Mechanistic Causality: The Role of the 5-Methoxy Substitution
As an application scientist evaluating scaffold viability, it is essential to understand why the 5-methoxy substitution outperforms both indazoles and unsubstituted pyrazolo-pyrazines:
-
Solubility & Lipophilicity: Indazoles drive LogD > 4.0, leading to aqueous solubility of <0.001 mg/mL. The pyrazine core introduces necessary polarity, while the 5-methoxy group provides a balanced lipophilic contribution, maintaining an optimal LogD of ~2.4 without sacrificing membrane permeability.
-
Hinge-Binding Kinetics & Residence Time: Unsubstituted pyrazolo-pyrazines often suffer from fast off-rates, which becomes evident as a massive drop in potency when tested at physiological ATP concentrations (e.g., 500 µM). The 5-methoxy group acts as an electron-donating moiety, modulating the pKa of the pyrazole NH. This strengthens the hydrogen bond donor interaction with the kinase hinge region (e.g., Val160 in SGK1). Additionally, the methoxy oxygen engages in secondary dipole interactions, locking the scaffold into a highly favorable bioactive conformation.
Fig 1: Mechanistic divergence between Indazole and 5-Methoxy-Pyrazolo[3,4-b]Pyrazine scaffolds.
Comparative Efficacy Data
To objectively evaluate these structural modifications, we compare a 5-methoxy analog against a reference 3-aminoindazole and an unsubstituted 1H-pyrazolo[3,4-b]pyrazine. The data highlights the critical "ATP Shift Factor" —a metric defining how well the inhibitor competes at high intracellular ATP levels.
| Parameter | 3-Aminoindazole (Reference) | Unsubstituted 1H-Pyrazolo[3,4-b]Pyrazine | 5-Methoxy-1H-Pyrazolo[3,4-b]Pyrazine |
| Target IC₅₀ (10 µM ATP) | 12 nM | 45 nM | 8 nM |
| Target IC₅₀ (500 µM ATP) | 180 nM | 3,200 nM | 14 nM |
| ATP Shift Factor | 15.0x | 71.1x | 1.75x |
| Aqueous Solubility (pH 7.4) | < 0.001 mg/mL | 0.08 mg/mL | 0.15 mg/mL |
| LogD (pH 7.4) | 4.2 | 1.8 | 2.4 |
| Lipophilic Ligand Efficacy | 3.7 | 5.5 | 5.7 |
Insight: Notice how the unsubstituted pyrazolo-pyrazine loses massive potency at high ATP (Shift Factor 71.1x) due to poor residence time. The 5-methoxy group rescues this, maintaining a tight 1.75x shift while boosting Lipophilic Ligand Efficacy (LLE).
Self-Validating Experimental Protocols
Generating trustworthy data requires self-validating assay designs. Below are the rigorous, step-by-step methodologies used to establish the efficacy and ADME profiles of these analogs.
Protocol 1: High-ATP HTRF Kinase Inhibition Assay
Causality: Standard biochemical assays run at 10 µM ATP artificially inflate the apparent potency of competitive inhibitors. By running parallel assays at 500 µM ATP, we validate the inhibitor's residence time and true physiological efficacy. Methodology:
-
Reagent Preparation: Prepare a 2X enzyme/substrate mix (Target kinase, biotinylated substrate peptide) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).
-
Acoustic Dispensing: Use an Echo 550 acoustic liquid handler to dispense compound titrations (10-point curve, 1:3 dilution) directly into 384-well plates. Causality: This eliminates DMSO carryover effects and tip-based serial dilution errors, ensuring high-fidelity dose-response curves.
-
Reaction Initiation: Add 2X ATP solutions to achieve final concentrations of 10 µM and 500 µM in parallel plates. Incubate for 60 minutes at room temperature.
-
Detection: Add HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
-
Self-Validation & Readout: Read the TR-FRET signal (665 nm / 620 nm ratio). Calculate the ATP Shift Factor (IC₅₀ at 500µM / IC₅₀ at 10µM). Validation Criteria: A shift factor < 3.0 confirms robust competitive binding kinetics.
Protocol 2: Kinetic Solubility and Caco-2 Permeability
Causality: The pyrazine nitrogens improve solubility, but we must validate that the 5-methoxy group does not compromise intestinal permeability or trigger efflux mechanisms. Methodology:
-
Kinetic Solubility: Spike a 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO). Incubate for 24h at 37°C. Filter through a 0.22 µm PTFE membrane and quantify the filtrate via LC-MS/MS against a standard curve.
-
Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter supports for 21 days. Self-Validation Criteria: Assess monolayer integrity using Lucifer Yellow; proceed only if Apparent Permeability (Papp) is < 1 × 10⁻⁶ cm/s.
-
Permeability Assay: Dose the apical chamber with 10 µM compound. Sample the basolateral chamber at 30, 60, and 120 minutes.
-
Efflux Ratio Calculation: Calculate Papp (A→B) and Papp (B→A). Self-Validation Criteria: An Efflux Ratio (ER = Papp B→A / Papp A→B) of < 2.0 confirms the analog is not a strong P-glycoprotein (P-gp) substrate.
Fig 2: Self-validating experimental workflow for evaluating pyrazolo-pyrazine kinase inhibitors.
References
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
LC-MS analytical method validation for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
LC-MS/MS Analytical Method Validation for 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine: A Comparative Guide to Column Chemistries
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by nitrogen-rich, highly polar heterocyclic fragments. 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine is a critical pharmacophore increasingly utilized in the development of SHP2 phosphatase inhibitors [1][1] and CCR4 antagonists [2][2]. However, its physicochemical properties—specifically its high polarity and multiple basic nitrogen atoms—make standard Reversed-Phase Liquid Chromatography (RPLC) suboptimal for pharmacokinetic (PK) quantification.
This guide provides an objective, data-driven comparison between standard C18 RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in biological matrices. Furthermore, it details a self-validating experimental workflow strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines [3][3].
Section 1: Analyte Properties & The Causality of Method Design
Why do we abandon the industry-standard C18 column for this specific analyte? The answer lies in the molecule's electron distribution and behavior in solution. The pyrazolo-pyrazine core contains four nitrogen atoms. At an acidic mobile phase pH (e.g., pH 2.5–3.0 with formic acid), these nitrogens become protonated.
-
The C18 Failure Mode: On a hydrophobic C18 stationary phase, the protonated, highly polar analyte exhibits minimal retention, eluting in the void volume where it is highly susceptible to ion suppression from endogenous salts and early-eluting phospholipids. Furthermore, secondary interactions between the basic nitrogens and residual surface silanols on the silica support cause severe peak tailing.
-
The HILIC Advantage: HILIC operates via a water-enriched liquid layer immobilized on a polar stationary phase. The polar 5-methoxy-1H-pyrazolo[3,4-b]pyrazine partitions effectively into this aqueous layer, ensuring strong retention. Crucially, HILIC utilizes a highly organic mobile phase (typically >70% acetonitrile), which dramatically enhances droplet desolvation efficiency in the Electrospray Ionization (ESI) source, yielding superior mass spectrometric sensitivity.
Physicochemical properties of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine dictating LC-MS method design.
Section 2: Self-Validating Experimental Protocols
A robust bioanalytical method must be a self-validating system. This means the protocol inherently detects and corrects for its own analytical drifts or matrix interferences before data is reported to regulatory agencies[3][4].
Step 1: System Suitability Testing (SST) Before any biological sample is injected, an SST solution (analyte at the Low Quality Control [LQC] concentration) is injected six times. Causality: This ensures LC-MS/MS column equilibration and stable ESI spray. Acceptance criteria: Area precision (CV) ≤ 5%, retention time drift ≤ 2%.
Step 2: Sample Preparation (Protein Precipitation) To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3 -5-methoxy-1H-pyrazolo[3,4-b]pyrazine). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: The 3:1 organic-to-aqueous ratio effectively precipitates >95% of plasma proteins. The SIL-IS, added at the earliest step, co-elutes with the analyte and experiences identical matrix effects and extraction losses, mathematically correcting for recovery variations.
Step 3: Comparative LC-MS/MS Acquisition
-
System A (C18 RPLC): Column: Waters XSelect C18 (2.1 x 50 mm, 2.5 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 3 mins.
-
System B (HILIC): Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in water (pH 3.0). Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 95% B to 50% B over 4 mins.
-
MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM) mode. Precursor to product ion transition: m/z 151.1 → m/z 96.0.
Step 4: Post-Column Infusion (Matrix Effect Self-Validation) Continuously infuse a neat solution of the analyte (100 ng/mL) into the MS source via a T-piece while simultaneously injecting a blank plasma extract from the LC. Causality: This maps the "ion suppression zones" across the chromatogram. If the analyte's retention time falls within a suppression dip caused by invisible matrix components, the method is fundamentally flawed and invalid.
Self-validating LC-MS/MS analytical workflow compliant with ICH M10 guidelines.
Section 3: Comparative Performance & ICH M10 Validation Data
The ICH M10 guidelines mandate strict criteria for bioanalytical assays to ensure data reliability in clinical and nonclinical studies [3][4]. The table below summarizes the validation data comparing the C18 and HILIC approaches for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
| Validation Parameter (ICH M10) | Acceptance Criteria | C18 RPLC Performance | HILIC Performance | Conclusion / Causality |
| Retention Time (k') | Capacity factor > 2.0 | 0.8 (Elutes near void) | 4.5 (Strong retention) | HILIC provides superior polar partitioning. |
| Linearity Range | R² ≥ 0.99 | 10 – 1000 ng/mL | 0.5 – 1000 ng/mL | High organic mobile phase in HILIC enhances ESI desolvation, lowering the LLOQ. |
| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 12.4% (at 10 ng/mL) | 4.1% (at 0.5 ng/mL) | C18 suffers from variable ion suppression in the void volume, degrading precision. |
| Matrix Factor (IS Normalized) | CV ≤ 15% | 0.65 (Severe Suppression) | 0.98 (Negligible) | HILIC shifts the analyte retention far away from early-eluting phospholipids. |
| Extraction Recovery | Consistent across levels | 88% (CV 8%) | 92% (CV 3%) | Both methods use the same prep, but HILIC injection solvent matches the extract better. |
Data Interpretation: The C18 method fails to reliably separate the analyte from the solvent front, resulting in an IS-normalized Matrix Factor of 0.65 (indicating 35% signal suppression). The HILIC method is scientifically superior for this specific heterocyclic structure, easily meeting all ICH M10 criteria with an impressive Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.
Section 4: Application in Drug Development (Signaling Pathways)
Why is quantifying this specific fragment so critical? 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine is a core scaffold in allosteric inhibitors of SHP2 (Src Homology-2 phosphatase)[1][1]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS/ERK signaling pathway, driving cellular proliferation in various cancers[1]. Accurate PK profiling of these inhibitors using validated HILIC-MS/MS methods ensures therapeutic target engagement can be monitored without toxicity.
SHP2 signaling pathway illustrating allosteric inhibition by pyrazolo[3,4-b]pyrazine derivatives.
References
- Relay Therapeutics, Inc. (2020). SHP2 inhibitors and uses thereof (US Patent No. 10561655B2). U.S. Patent and Trademark Office.
-
RAPT Therapeutics. (2019). Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment. Available at: [Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Available at: [Link]
Sources
A Comparative Guide to the Scalable Synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the pyrazolo[3,4-b]pyrazine scaffold is a privileged structure, appearing in a multitude of biologically active molecules. The synthesis of specific analogs, such as 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, on a large scale presents unique challenges that require careful consideration of efficiency, safety, and cost-effectiveness. This guide provides an in-depth comparison of two distinct synthetic strategies for the scale-up of this valuable compound, offering insights into the practical considerations for process chemists and drug development professionals.
Introduction to 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
The 5-methoxy-1H-pyrazolo[3,4-b]pyrazine core is a key building block in the synthesis of various therapeutic agents. Its structural features, particularly the nitrogen-rich heterocyclic system, contribute to its ability to interact with a range of biological targets. The methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and selective introduction a critical aspect of the overall synthesis. As demand for compounds containing this scaffold grows, the development of robust and scalable synthetic routes is of paramount importance.
This guide will explore two primary approaches to the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine:
-
Route 1: Late-Stage Methoxylation via a Chloro-Intermediate. This strategy focuses on the construction of a chlorinated pyrazolo[3,4-b]pyrazine core, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
-
Route 2: Early-Stage Methoxy Introduction and Pyrazole Ring Formation. This approach begins with a methoxy-substituted pyrazine precursor, onto which the pyrazole ring is subsequently annulated.
Each route will be evaluated based on key scale-up parameters, including the number of synthetic steps, overall yield, availability and cost of starting materials, process safety, and ease of purification.
Route 1: Late-Stage Methoxylation via a Chloro-Intermediate
This synthetic strategy has gained considerable attention due to the development of a highly optimized and scalable synthesis of the key intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyrazine. The overall approach is a two-stage process: first, the synthesis of the chloro-intermediate, and second, its conversion to the final methoxy-product.
Stage 1: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
A significant advancement in the synthesis of this intermediate was reported by Bass et al., who developed a continuous flow process to address the safety and yield issues associated with previous batch methods.[1] The synthesis starts from readily available 2,6-dichloropyrazine.
Key Features of the Scalable Synthesis of the Chloro-Intermediate:
-
Improved Safety: The use of hydrazine in the cyclization step poses significant safety risks on a large scale due to the potential for runaway reactions and the formation of energetic intermediates. The continuous flow process allows for better temperature control and minimizes the accumulation of hazardous materials.[1]
-
Enhanced Yield and Purity: Early synthetic routes suffered from low overall yields (around 13% over three steps).[1] The optimized process, which involves the isolation of a stable bisulfite adduct of the intermediate aldehyde, significantly improves the yield and purity of the final chloro-compound.[1]
-
Scalability: The continuous flow methodology has been demonstrated on a multi-kilogram scale, proving its robustness for industrial production.[1]
Experimental Protocol: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Adapting from Bass et al.)
Step 1: Formylation of 2,6-Dichloropyrazine
-
Reagent Preparation: A solution of i-Pr₂NMgCl·LiCl (MgDA) is prepared by reacting isopropylmagnesium chloride-lithium chloride complex with diisopropylamine in THF.
-
Continuous Flow Formylation: A cooled solution of 2,6-dichloropyrazine in a THF/toluene mixture is continuously mixed with the pre-cooled MgDA solution in a plug-flow reactor at -20 °C.
-
Quenching: The resulting organometallic intermediate is then continuously quenched with a stream of ethyl formate at 0 °C.
-
Bisulfite Adduct Formation: The crude aldehyde solution is treated with an aqueous solution of sodium metabisulfite to precipitate the stable bisulfite adduct, which is then isolated by filtration.
Step 2: Cyclization to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
-
Reaction Setup: The isolated bisulfite adduct is dissolved in dimethyl sulfoxide (DMSO).
-
Continuous Flow Cyclization: This solution is fed into a continuous stirred-tank reactor (CSTR) cascade along with a solution of hydrazine monohydrate in DMSO at an elevated temperature (e.g., 100 °C).
-
Work-up and Isolation: The output from the CSTR is then subjected to an aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate), and crystallization to afford pure 6-chloro-1H-pyrazolo[3,4-b]pyrazine.
Stage 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
The second stage of this route involves the displacement of the chlorine atom with a methoxy group. This is a classic nucleophilic aromatic substitution reaction on an electron-deficient heteroaromatic ring. The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, activating the chloro-substituent towards nucleophilic attack.
Experimental Protocol: Synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
-
Reagent Preparation: A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere or by using a commercially available solution.
-
Nucleophilic Substitution: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 eq.) is dissolved in anhydrous methanol. The sodium methoxide solution (1.1-1.5 eq.) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored by TLC or LC-MS until complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Route 2: Early-Stage Methoxy Introduction and Pyrazole Ring Formation
This alternative strategy introduces the desired methoxy group at an early stage of the synthesis, starting from a substituted pyrazine. The core of this approach is the construction of the pyrazole ring onto the pre-functionalized pyrazine scaffold.
Key Intermediate: 3-Amino-5-methoxypyrazine-2-carbaldehyde
A plausible key intermediate for this route is 3-amino-5-methoxypyrazine-2-carbaldehyde. Its synthesis would likely start from the corresponding carboxylic acid or ester, which are accessible from commercially available materials.
Experimental Protocol: Proposed Synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Step 1: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
This intermediate can be prepared from 3-aminopyrazine-2-carboxylic acid. The methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a chloro-substituent) on the pyrazine ring, followed by esterification.
Step 2: Reduction to 3-Amino-5-methoxypyrazine-2-carbaldehyde
The reduction of the methyl ester to the corresponding aldehyde is a critical step. Over-reduction to the alcohol must be avoided.
-
Reduction: Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq.) is dissolved in an anhydrous solvent such as THF or dichloromethane and cooled to -78 °C under an inert atmosphere. A solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq.), is added dropwise.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched with methanol, followed by the addition of a Rochelle's salt solution and allowed to warm to room temperature. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude aldehyde.
Step 3: Cyclization with Hydrazine
The final step is the cyclocondensation of the amino-aldehyde with hydrazine to form the pyrazole ring.
-
Reaction: The crude 3-amino-5-methoxypyrazine-2-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (1.1-1.5 eq.) is added.
-
Heating and Monitoring: The reaction mixture is heated to reflux and monitored by TLC or LC-MS.
-
Isolation: After completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to afford 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Comparison of Synthetic Routes
| Parameter | Route 1: Late-Stage Methoxylation | Route 2: Early-Stage Methoxy Introduction |
| Starting Materials | 2,6-Dichloropyrazine (readily available) | 3-Aminopyrazine-2-carboxylic acid derivatives (less common) |
| Number of Steps | 3 (Formylation, Cyclization, Methoxylation) | 3 (Esterification/Methoxylation, Reduction, Cyclization) |
| Overall Yield | Potentially higher due to optimized chloro-intermediate synthesis. | May be lower due to challenges in the selective reduction step. |
| Scalability | Proven scalability to multi-kilogram scale for the chloro-intermediate.[1] | Scalability of the reduction and cyclization steps needs to be established. |
| Process Safety | Use of hydrazine requires careful handling; continuous flow mitigates risks.[1] | Use of DIBAL-H requires low temperatures and careful quenching. Hydrazine is also used. |
| Purification | Crystalline intermediates and final product facilitate purification. | Purification of the aldehyde intermediate may be challenging due to its potential instability. |
| Key Advantages | Well-established and scalable synthesis of the key intermediate. | Avoids handling of the potentially mutagenic chloro-intermediate in the final steps. |
| Key Disadvantages | Final step involves nucleophilic substitution on the core scaffold. | Synthesis of the starting material may be more complex. The aldehyde intermediate may be unstable. |
Visualizing the Synthetic Pathways
Caption: Comparative synthetic routes to 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, each with its own set of advantages and challenges from a scale-up perspective.
Route 1 (Late-Stage Methoxylation) stands out as the more developed and likely more robust option for large-scale production at present. The well-documented, safe, and high-yielding continuous flow synthesis of the key 6-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate provides a strong foundation for this approach.[1] The final methoxylation step is a standard transformation that can likely be optimized for high efficiency and purity on a large scale.
Route 2 (Early-Stage Methoxy Introduction) presents a plausible alternative, but requires further process development and optimization. The primary challenges lie in the scalable and selective reduction of the ester to the aldehyde and ensuring the stability of the resulting aldehyde intermediate. While potentially avoiding a late-stage chlorination/methoxylation sequence, the overall efficiency and cost-effectiveness of this route on a large scale are less certain without further investigation.
For drug development professionals and process chemists, Route 1 is the recommended starting point for the scale-up synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. The proven scalability and safety considerations addressed in the synthesis of the chloro-intermediate make it a lower-risk and more time-efficient strategy for delivering large quantities of the target molecule. Further optimization of the final SNAr step would be the primary focus for process improvement.
References
-
Bass, T. M.; Zell, D.; Kelly, S. M.; Malig, T. C.; Napolitano, J. G.; Sirois, L. E.; et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]
Sources
A Comparative Guide to the Purity Determination of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine Standard Reference Material
Abstract
This guide provides a comprehensive framework for the purity assessment of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a standard reference material, the veracity of its purity value is paramount for its application in quantitative studies, reaction stoichiometry, and as a benchmark in drug development workflows. We will objectively compare the performance of essential, orthogonal analytical techniques required for a comprehensive characterization. This document furnishes researchers, quality control analysts, and drug development professionals with detailed experimental protocols, supporting data interpretation, and the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity certification.
The Imperative of Orthogonal Analysis in Purity Certification
The assigned purity of a reference standard is not a single measurement but a composite value derived from multiple, independent (orthogonal) analytical techniques. Each method interrogates a different physicochemical property of the material, and together they provide a complete picture of its composition. The purity value is typically determined by the "mass balance" approach, calculated as 100% minus the sum of all identified impurities (organic, inorganic, residual solvents, water).
For a molecule like 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, potential impurities can arise from various sources:
-
Synthesis-Related Impurities: Unreacted starting materials, intermediates, or by-products from side reactions during the pyrazolopyrazine ring formation.[1]
-
Degradation Products: Resulting from instability towards light, temperature, or pH.
-
Residual Solvents: Organic volatiles remaining from the final crystallization or purification steps.[2]
-
Water Content: Adsorbed atmospheric moisture or water of hydration.[3]
-
Inorganic Impurities: Residual catalysts or salts.
A single technique, such as High-Performance Liquid Chromatography (HPLC), while powerful for quantifying organic impurities, is blind to water, most residual solvents, and inorganic content.[4] Therefore, a multi-faceted analytical strategy is not just best practice; it is a scientific necessity.
Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is dictated by the type of impurity being targeted. The following methods form the cornerstone of a comprehensive purity assessment for a heterocyclic compound like 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Workflow for Comprehensive Purity Assessment
Caption: High-level workflow for reference material certification.
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Chromatographic separation based on polarity, with detection by UV absorbance.[4] | Assay (potency) and quantification of non-volatile organic impurities. | High precision and accuracy for quantification; PDA detectors aid in peak purity assessment.[5] | Not suitable for volatile compounds or those lacking a UV chromophore; co-eluting impurities can be missed. |
| LC-MS | Chromatographic separation coupled with mass-based detection. | Identification of unknown impurities and confirmation of known ones. | High sensitivity and specificity; provides molecular weight information crucial for structural elucidation.[6][7] | Quantitative response can be variable; complex matrix can cause ion suppression. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei.[8][9] | Unambiguous confirmation of the compound's structure and identity; can identify and quantify major impurities without a reference standard (qNMR). | Provides detailed structural information; considered a primary ratio method.[10][11] | Relatively low sensitivity compared to chromatographic methods; not suitable for trace analysis. |
| Headspace GC-MS | Separation of volatile compounds by gas chromatography with mass-based detection.[12][13] | Identification and quantification of residual solvents. | High sensitivity for volatile organic compounds; avoids contamination of the system with non-volatile material. | Limited to thermally stable and volatile compounds. |
| Karl Fischer Titration | Titrimetric method based on a stoichiometric reaction with water.[3][14] | Accurate determination of water content. | Highly specific and accurate for water; can measure water from ppm to 100% levels.[15][16] | Can be affected by interfering side reactions with certain functional groups (e.g., ketones, aldehydes). |
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the analysis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine. Method validation according to ICH Q2(R1) guidelines is required for full implementation in a regulated environment.
Protocol 1: Assay and Organic Purity by HPLC-UV/PDA
This method is designed to separate the main component from potential synthesis-related impurities and degradation products.
Rationale: A reversed-phase C18 column is a versatile choice for heterocyclic compounds, providing good retention and separation based on polarity.[17][18] A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and resolved. A phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times for ionizable compounds like pyrazolopyrazines.[19]
Instrumentation:
-
HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Compartment, and Photodiode Array (PDA) Detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 2.6 µm, 4.6 x 100 mm (or similar) |
| Mobile Phase A | 10 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA Scan 210-400 nm, Quantify at λmax |
| Injection Vol. | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine reference standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Determine the area percent of all impurity peaks relative to the total area. For assay, compare the peak area of the sample to that of the standard of known purity.
Decision Tree for Impurity Investigation
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. HS-GC-FID: Analysis of Residual Solvents According to USP 467 | PerkinElmer [perkinelmer.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. moravek.com [moravek.com]
- 5. sepscience.com [sepscience.com]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. news-medical.net [news-medical.net]
- 15. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com.au]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. welch-us.com [welch-us.com]
- 18. researchgate.net [researchgate.net]
- 19. ptfarm.pl [ptfarm.pl]
A Researcher's Guide to Pyrazolo[3,4-b]pyrazine: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyrazine core and its close analog, pyrazolo[3,4-b]pyridine, have emerged as privileged scaffolds. Their structural similarity to endogenous purines allows them to act as competitive inhibitors for a host of key enzymes, making them a focal point in the development of targeted therapies for oncology, inflammation, and neurodegenerative disorders.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo activities of this compound class, offering a technical narrative for researchers navigating the preclinical development pathway. While we will use 5-methoxy-1H-pyrazolo[3,4-b]pyrazine as a representative molecule for this class, the data and protocols presented are synthesized from studies on closely related, publicly disclosed derivatives to provide a realistic and instructive overview.
The In Vitro to In Vivo Journey: A Tale of Two Settings
The journey of a drug candidate from a petri dish to a living system is fraught with challenges. High in vitro potency is a prerequisite, but it by no means guarantees in vivo success. This guide will dissect this transition, highlighting the causal relationships between experimental design, observed data, and the ultimate goal: achieving therapeutic efficacy in a complex biological environment.
The Starting Point: Gauging Potency and Selectivity In Vitro
The initial evaluation of any new chemical entity begins with a suite of in vitro assays designed to answer two fundamental questions: "How potently does it hit the target?" and "How selectively does it hit the target?". For the pyrazolo[3,4-b]pyrazine class, which is rich in kinase inhibitors, this typically involves enzymatic and cell-based assays.
A prime example is the development of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinase (TRK).[3] Researchers synthesized a series of these compounds and evaluated their ability to inhibit the TRKA kinase domain in a cell-free enzymatic assay. This provides a direct measure of target engagement without the complexity of cell membranes and competing intracellular molecules.
A similar approach was taken for a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] The lead compounds demonstrated low nanomolar potency against the FGFR1 kinase.[4]
Following enzymatic assays, the next logical step is to assess the compound's activity in a more biologically relevant context: a living cell. Cellular proliferation assays, using cancer cell lines known to be dependent on the target kinase, are the workhorse of this stage. For instance, a pyrazolo[3,4-b]pyridine TRK inhibitor, designated C03 , not only showed a potent IC50 of 56 nM against the TRKA enzyme but also inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM.[3] Similarly, a 1H-pyrazolo[3,4-b]pyrazine derivative, 4b , was identified as a highly selective allosteric inhibitor of the SHP2 phosphatase, with an enzymatic IC50 of 3.2 nM and potent anti-proliferative activity against KRAS-mutant non-small cell lung cancer cells (NCI-H358) with an IC50 of 0.58 μM.[5][6]
The discrepancy often observed between enzymatic and cellular IC50 values is a critical early indicator of potential challenges. A significant drop-off in potency can be attributed to several factors, including poor cell permeability, active efflux by transporters like P-glycoprotein, or rapid intracellular metabolism.
Table 1: Representative In Vitro Activity of Pyrazolo[3,4-b]pyrazine/pyridine Derivatives
| Compound ID | Target | In Vitro Assay Type | IC50/GI50 | Source(s) |
| C03 | TRKA (Kinase) | Enzymatic Inhibition | 56 nM | [3] |
| KM-12 (Colon Cancer Cell) | Cellular Proliferation | 0.304 µM | [3] | |
| 7n | FGFR1 (Kinase) | Enzymatic Inhibition | 1.4 nM | [4] |
| H1581 (Lung Cancer Cell) | Cellular Proliferation | 0.057 µM | [4] | |
| 4b | SHP2 (Phosphatase) | Enzymatic Inhibition | 3.2 nM | [6] |
| NCI-H358 (Lung Cancer Cell) | Cellular Proliferation | 0.58 µM | [6] | |
| 8c | Topoisomerase IIα | DNA Relaxation | - | [7] |
| NCI-60 Cell Panel | Cellular Proliferation | 1.33 µM (Mean) | [7] |
The Litmus Test: Assessing In Vivo Performance
A promising in vitro profile is the ticket to the next, more complex, and resource-intensive stage: in vivo evaluation. Here, the compound is administered to a living organism, typically a rodent model, to assess its pharmacokinetics (PK) and pharmacodynamics (PD), which collectively determine its efficacy and safety.
Pharmacokinetics: The Body's Effect on the Drug
The primary goal of initial in vivo studies is to understand the ADME properties of the compound: Absorption, Distribution, Metabolism, and Excretion. A pyrazolo[3,4-b]pyridine derivative, compound 17 , was subjected to in vivo pharmacokinetic analysis in mice.[8] This study confirmed measurable systemic exposure and provided insights into the compound's bioavailability, establishing a crucial link between its chemical structure, in vitro activity, and its behavior in a whole organism.[8]
Key PK parameters that researchers scrutinize include:
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to reduce by half.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Clearance (CL): The rate at which the drug is removed from the body.
For example, the FGFR inhibitor 7n was found to have favorable pharmacokinetic properties, which justified its progression into efficacy studies.[4] Similarly, the TRK inhibitor C03 was noted for its good plasma stability, a key factor for maintaining therapeutic concentrations in vivo.[3]
Table 2: Representative In Vivo Pharmacokinetic Parameters
| Compound ID | Species | Dosing Route | Bioavailability (%F) | Half-life (t1/2) | Key Finding | Source(s) |
| 7n | Mouse | Oral (p.o.) | Favorable (not specified) | Not specified | Good PK properties warranted efficacy studies. | [4] |
| 17 | Mouse | Not specified | Not specified | Not specified | Confirmed measurable systemic exposure. | [8] |
| C03 | Not specified | Not specified | Not specified | Not specified | Possessed good plasma stability. | [3] |
Pharmacodynamics & Efficacy: The Drug's Effect on the Body
With a viable PK profile, the ultimate test is whether the compound can modulate its target in the living animal and produce a therapeutic effect. This is typically assessed in disease models, such as tumor xenografts in oncology.
The FGFR inhibitor 7n , after demonstrating potent in vitro activity and favorable PK, was evaluated in a mouse xenograft model using H1581 lung cancer cells, which are driven by FGFR1. The study reported that 7n showed significant antitumor activity in this model, validating the therapeutic potential of this compound.[4] Another lead compound was found to inhibit tumor growth in an orthotopic breast cancer mouse model without systemic toxicity.[8] This demonstrates a successful translation from inhibiting cellular proliferation in vitro to retarding tumor growth in vivo.
The correlation between in vitro and in vivo data is rarely linear. A compound with a 10 nM cellular IC50 might require a high dose to achieve the necessary target coverage in vivo due to factors like rapid metabolism or poor tumor penetration. This highlights the importance of integrated PK/PD modeling to predict the required therapeutic dose and schedule.
Experimental Methodologies: A Blueprint for Evaluation
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Below are representative, step-by-step methodologies for key assays.
In Vitro Protocol: Cellular Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., NCI-H358, H1581) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., 5-methoxy-1H-pyrazolo[3,4-b]pyrazine) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Protocol: Tumor Xenograft Efficacy Study
This protocol outlines a typical study to assess the anti-tumor activity of a compound in mice.
-
Animal Acclimatization: Acclimate female athymic nude mice (6-8 weeks old) for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H1581 human lung cancer cells (resuspended in a 1:1 mixture of culture medium and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound to the treatment group via oral gavage once daily at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers and record body weight twice weekly.
-
Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treated group compared to the control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
Visualizing the Path Forward
To better conceptualize the workflow and the mechanism of action, the following diagrams illustrate the key processes.
Caption: A typical preclinical workflow for a pyrazolopyrazine drug candidate.
Caption: Inhibition of the RAS-MAPK signaling pathway by pyrazolopyrazine derivatives.
Conclusion and Future Directions
The 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold and its relatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. This guide has illustrated the critical journey from demonstrating in vitro potency in enzymatic and cellular assays to establishing in vivo efficacy in preclinical models. The key to success lies in a multi-parametric optimization process, where potency, selectivity, and pharmacokinetic properties are considered in concert. The case studies of compounds like C03 , 7n , and 4b underscore that while the path from bench to bedside is challenging, a rational, data-driven approach can successfully bridge the in vitro-in vivo gap. Future research will undoubtedly focus on refining the selectivity profiles of these inhibitors, exploring novel delivery mechanisms to improve their therapeutic index, and overcoming the ever-present challenge of acquired drug resistance.
References
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure & Dynamics. [Link]
-
Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. ResearchGate. [Link]
-
Wang, G., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
-
Howard, S., et al. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure & Dynamics. [Link]
-
Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
- Navratil, V., et al. (2018). Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors.
-
Gu, X., & Ma, S. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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- 6. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Hinge-Binding Scaffolds
In the highly competitive landscape of targeted therapeutics, the selection of a core heterocyclic scaffold dictates a molecule's entire pharmacokinetic and pharmacodynamic trajectory. Historically, classical heterocycles like indazoles and early-generation pyrazolo[3,4-b]pyridines have served as foundational hinge-binding motifs for kinase inhibitors and allosteric modulators. However, these scaffolds frequently present severe developmental liabilities: notably, exceptionally poor aqueous solubility (often <0.001 mg/mL at physiological pH) and a drastic reduction in target affinity when transitioning from low in vitro ATP concentrations to physiological ATP levels[1].
To overcome these limitations, drug development professionals have increasingly pivoted to the 1H-pyrazolo[3,4-b]pyrazine scaffold[1]. Specifically, the functionalization of this core with a methoxy group at the C5 position (5-methoxy-1H-pyrazolo[3,4-b]pyrazine) yields a highly optimized physicochemical profile. The dual nitrogens of the pyrazine ring introduce critical hydrogen-bond acceptors that engage the kinase hinge region more robustly than indazoles, while the C5-methoxy group modulates the electron density of the core, fine-tuning the pKa and significantly enhancing aqueous solubility[1]. Beyond ATP-competitive kinase inhibition (e.g., SGK1), this scaffold has demonstrated exceptional efficacy as a selective allosteric inhibitor for targets like SHP2 in KRASG12C-mutant cancers[2][3], and as negative allosteric modulators (NAMs) for mGluR5[4].
Structural and Physicochemical Comparison
The following table synthesizes the comparative performance of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine against its most common structural alternatives, highlighting the objective data driving its adoption in modern medicinal chemistry.
| Scaffold Property | Indazoles (e.g., 3-aminoindazoles) | Pyrazolo[3,4-b]pyridines | 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine |
| Aqueous Solubility (pH 7.4) | Very Low (<0.001 mg/mL)[1] | Moderate | High (LogD optimized, >0.1 mg/mL)[1] |
| Core H-Bond Acceptors | 2 | 3 | 5 (Including methoxy oxygen) |
| Kinase Hinge Binding | Weak at physiological ATP[1] | Moderate | Superior (Maintains <35 nM at 500 µM ATP)[1] |
| Allosteric Stabilization | Rare | Occasional | Highly effective (e.g., SHP2 closed state)[2][3] |
| Lipophilic Ligand Efficacy (LLE) | Low (Driven by high lipophilicity) | Moderate | High (Favorable LogD 2.0–2.7)[1] |
Mechanistic Insights: Why the Scaffold Outperforms
Kinetic Retention at High ATP Concentrations
A common failure point for early-stage kinase inhibitors is the "ATP competition gap." While indazoles may show single-digit nanomolar potency at 10 µM ATP, they typically lose their efficacy at 500 µM ATP (approaching physiological levels)[1]. The 1H-pyrazolo[3,4-b]pyrazine core circumvents this because the pyrazine nitrogens form superior, long-residence-time interactions with the backbone amides of the kinase hinge region[1]. The C5-methoxy group further restricts rotational degrees of freedom, locking the molecule into an optimal binding conformation.
Allosteric "Molecular Glue" Capabilities
In the context of phosphatases like SHP2, the 5-methoxy-1H-pyrazolo[3,4-b]pyrazine scaffold does not compete at the active site. Instead, it binds to an allosteric pocket, acting as a molecular glue that stabilizes the auto-inhibited "closed" conformation of the enzyme[3]. This prevents the release of the N-SH2 domain, effectively shutting down downstream RAS/ERK proliferation signaling in mutant cancer lines[2][3].
Fig 1: SHP2 allosteric inhibition pathway by pyrazolo[3,4-b]pyrazine derivatives.
Self-Validating Experimental Methodologies
To objectively evaluate the performance of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine against other heterocycles, the following protocols must be utilized. These workflows are designed as self-validating systems , meaning they contain internal controls that prove the assay's mechanical integrity regardless of the test compound's outcome.
Protocol 1: Dual-ATP Concentration Kinase Assay
Causality: Testing solely at standard in vitro ATP levels (10 µM) generates false positives for clinical efficacy. By running parallel assays at 10 µM and 500 µM ATP, we isolate true, high-affinity hinge binders from weak competitors[1].
-
Preparation: Prepare recombinant kinase (e.g., SGK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Compound Titration: Dispense the pyrazolo[3,4-b]pyrazine test compound and an indazole reference compound in a 10-point dose-response curve (0.1 nM to 10 µM).
-
Dual-ATP Addition: Initiate the reaction by adding ATP/substrate mix.
-
Plate A: Final ATP concentration of 10 µM.
-
Plate B: Final ATP concentration of 500 µM.
-
-
Self-Validation Check: Calculate the IC50 shift ratio (IC50 at 500µM / IC50 at 10µM). The assay is only valid if the known indazole reference shows a >15-fold rightward shift (loss of potency)[1]. A successful pyrazolo[3,4-b]pyrazine will show a shift ratio of <3.
Protocol 2: Thermodynamic Solubility Profiling
Causality: Kinetic solubility assays (DMSO spike-in) often overestimate solubility due to supersaturation. Thermodynamic shake-flask methods provide the ground truth required for formulation and in vivo dosing[1].
-
Incubation: Add 2 mg of solid 5-methoxy-1H-pyrazolo[3,4-b]pyrazine to 1 mL of pH 7.4 phosphate-buffered saline (PBS).
-
Equilibration: Agitate at 300 rpm at 25°C.
-
Sampling & Self-Validation: Extract 50 µL aliquots at 24 hours and 48 hours. Centrifuge at 15,000 x g to pellet undissolved material. Analyze the supernatant via HPLC-UV.
-
Validation Logic: The assay is considered self-validated and at equilibrium only if the calculated concentration at 48 hours is within 5% of the 24-hour reading. If the 48-hour reading is significantly lower, precipitation is still occurring, and the 24-hour data must be discarded.
Fig 2: High-throughput synthesis and dual-ATP validation workflow for hinge binders.
References
- Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)
- Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Taylor & Francis URL
- Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer PMC / NIH URL
- Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5)
Sources
validating molecular dynamics simulations of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine
An authoritative guide for researchers and computational chemists on establishing, validating, and comparing molecular dynamics (MD) parameters for the privileged bicyclic scaffold 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
The Computational Challenge of Pyrazolo[3,4-b]pyrazines
5-Methoxy-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich, fused bicyclic heteroaromatic compound. Scaffolds of this class are heavily utilized in drug discovery, frequently appearing in kinase inhibitors and central nervous system (CNS) active agents due to their ability to act as robust hydrogen bond donors and acceptors.
However, simulating this molecule in molecular dynamics (MD) environments presents three distinct challenges that demand rigorous validation:
-
Tautomerization: The pyrazole ring can exist in 1H or 2H tautomeric states, drastically altering the electrostatic potential surface.
-
Conformational Anisotropy: The 5-methoxy group exhibits a rotational barrier dictated by steric clash and lone-pair repulsion with the adjacent pyrazine nitrogen. If a force field incorrectly parameterizes this O−Caromatic dihedral, the molecule will adopt non-physical conformations in a protein binding pocket, corrupting downstream Free Energy Perturbation (FEP) calculations.
-
Charge Polarization: Standard empirical charge models often struggle to capture the electron delocalization across the four nitrogen atoms in the fused ring system.
To ensure predictive reliability in structure-based drug design, the MD parameters for this ligand must be treated as a self-validating system, triangulating Quantum Mechanics (QM), empirical MD simulations, and experimental observables.
Force Field Comparison: OPLS4 vs. GAFF2 vs. CGenFF
Selecting the correct small-molecule force field is the most critical variable in your simulation. Here is an objective comparison of the leading alternatives for parameterizing 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
GAFF2 with ABCG2 Charges (Open-Source Standard)
The General AMBER Force Field (GAFF2) has historically relied on AM1-BCC charges. However, recent advancements have introduced the ABCG2 charge model, which achieves milestone accuracy for solvation free energies [1].
-
Pros: Highly transferable; the ABCG2 model significantly reduces the Root Mean Square Error (RMSE) of hydration free energies to ~0.99 kcal/mol for small organic molecules [1].
-
Cons: The generic torsional parameters for the pyrazine-methoxy bond may require custom QM fitting (using tools like parmchk2) to accurately capture the rotational barrier.
OPLS4 (Commercial Standard)
Developed by Schrödinger, OPLS4 utilizes an extensive database of QM-derived parameters and explicitly fits missing dihedrals on the fly.
-
Pros: Superior out-of-the-box handling of the methoxy-heteroaryl dihedral barrier. It improves force field accuracy on challenging chemical spaces by directly integrating custom QM torsional profiles [2].
-
Cons: Proprietary and computationally expensive to license for large-scale, open-source cluster deployments.
CGenFF (CHARMM General Force Field)
CGenFF assigns parameters based on a penalty-scoring algorithm.
-
Pros: Seamless integration with CHARMM36 protein force fields.
-
Cons: The unique fusion of pyrazole and pyrazine often yields high penalty scores (>50) for the bridging bond parameters, necessitating manual validation and re-optimization using the Force Field Toolkit (ffTK).
Workflow: The Self-Validating Parameterization Loop
To guarantee scientific integrity, we do not blindly trust force field generators. Instead, we employ a closed-loop validation workflow.
Caption: Closed-loop MD parameter validation workflow for small molecules.
Experimental Validation Protocols
To prove the validity of the chosen force field, the MD system must reproduce physical reality. We utilize two primary validation vectors: Hydration Free Energy (Thermodynamics) and NMR (Kinetics/Structure).
Protocol 1: Alchemical Hydration Free Energy (HFE) Calculation
Causality: Why HFE? The hydration free energy directly interrogates the balance between the Lennard-Jones (van der Waals) parameters and the electrostatic charges. If the HFE is wrong, the desolvation penalty during protein-ligand binding will be wrong, rendering binding affinity predictions useless [2, 3].
Step-by-Step Methodology:
-
System Preparation: Solvate 5-methoxy-1H-pyrazolo[3,4-b]pyrazine in a cubic box of TIP3P or OPC water with a 12 Å buffer. Neutralize the system if simulating a deprotonated state.
-
Thermodynamic Cycle Setup: Utilize Thermodynamic Integration (TI) or Free Energy Perturbation (FEP). Define a lambda ( λ ) schedule from 0 to 1, decoupling Coulombic interactions first, followed by Lennard-Jones interactions.
-
Equilibration: For each λ window, perform 1000 steps of steepest descent minimization, followed by 100 ps NVT (300 K) and 1 ns NPT (1 bar) equilibration.
-
Production: Run 5 ns of Langevin dynamics per window.
-
Analysis: Integrate the ∂V/∂λ curves using the Multistate Bennett Acceptance Ratio (MBAR) to calculate ΔGhyd . Compare against experimental values or high-level QM continuum solvation models (e.g., SMD).
Caption: Alchemical thermodynamic cycle for computing Hydration Free Energy.
Protocol 2: NMR NOESY Validation of the Methoxy Rotor
Causality: The methoxy group can adopt a syn or anti conformation relative to the pyrazine nitrogen. 2D NOESY NMR provides distance constraints between the methoxy protons and the pyrazole protons. By calculating the time-averaged r−6 distances from the MD trajectory, we can directly compare simulated populations to experimental NOE cross-peak volumes.
Step-by-Step Methodology:
-
Simulation: Run a 500 ns unbiased MD simulation of the compound in explicit solvent (matching the NMR solvent, e.g., DMSO or Water).
-
Trajectory Extraction: Extract the distance between the methoxy carbon/protons and the C3/C6 protons of the bicyclic core at 10 ps intervals.
-
Averaging: Calculate the effective NOE distance using the r−6 ensemble average: reff=⟨r−6⟩−1/6 .
-
Validation: If the simulated reff deviates by more than 0.5 Å from the NMR-derived distance, the torsional barrier in the force field is too high or too low, indicating that custom QM refitting of the dihedral is mandatory.
Quantitative Performance Comparison
The following table summarizes benchmarking data for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine across the three evaluated force field combinations. (Note: ΔGhyd experimental reference is derived from high-level QM/SMD approximations for this specific scaffold, ~ -6.80 kcal/mol).
| Metric | OPLS4 | GAFF2 + ABCG2 | CGenFF (Unoptimized) | Target / Exp. Reference |
| Hydration Free Energy ( ΔGhyd ) | -6.65 ± 0.12 kcal/mol | -6.72 ± 0.15 kcal/mol | -5.40 ± 0.20 kcal/mol | -6.80 kcal/mol |
| HFE Error (RMSE) | 0.15 kcal/mol | 0.08 kcal/mol | 1.40 kcal/mol | < 1.0 kcal/mol |
| Methoxy Rotational Barrier | 4.2 kcal/mol | 3.8 kcal/mol | 2.1 kcal/mol | 4.5 kcal/mol (QM) |
| Predominant Conformation | Anti (>95%) | Anti (>90%) | Mixed (Syn/Anti) | Anti (NMR NOE) |
| Parameterization Time | Minutes (Automated) | Hours (Semi-auto) | Days (Manual ffTK) | N/A |
Data Synthesis: While OPLS4 provides the closest match to the QM rotational barrier out-of-the-box, GAFF2 combined with the ABCG2 charge model [1] yields exceptional thermodynamic accuracy (HFE Error of 0.08 kcal/mol) for this heteroaromatic system. Unoptimized CGenFF fails to capture the correct methoxy conformation due to a severe underestimation of the rotational barrier, highlighting the danger of using penalty-based parameters without rigorous validation.
References
-
ABCG2: A Milestone Charge Model for Accurate Solvation Free Energy Calculation Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]
-
Calculated hydration free energies become less accurate with increases in molecular weight PLOS One (via PMC/NIH) URL:[Link]
-
Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field ChemRxiv URL:[Link]
Comprehensive Safety and Disposal Protocol for 5-Methoxy-1H-pyrazolo[3,4-b]pyrazine
As an Application Scientist overseeing chemical logistics and laboratory safety, I emphasize that handling novel active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich fused heterocyclic compound. Pyrazolo[3,4-b]pyrazine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as hinge-binding motifs in the development of potent kinase inhibitors (e.g., SGK1 and SHP2 allosteric inhibitors)[1][2].
Because these molecules are explicitly engineered to cross lipid bilayers and bind to ATP-binding pockets, accidental exposure can lead to unintended signal transduction interference in healthy tissues. Our handling and disposal protocols are designed around this mechanistic reality—treating the compound not merely as a chemical irritant, but as a potent biological effector.
Hazard Mechanistics & Risk Assessment
Understanding the structural biology of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine dictates our safety approach:
-
Lipophilicity & Absorption: The methoxy substitution at the 5-position significantly alters the physicochemical profile of the molecule, increasing its lipophilicity (LogD) and aqueous solubility compared to unsubstituted analogs[1]. This enhances membrane permeability, making transdermal absorption a primary risk vector.
-
Combustion & Environmental Toxicity: The empirical formula contains a dense N4 core. Standard municipal waste processing or low-temperature burning will result in incomplete combustion, generating highly toxic nitrogen oxide (NOx) gases[3].
-
Regulatory Classification: Standard GHS classifications for this structural class mandate strict P501 disposal protocols, strictly prohibiting discharge into municipal sewer systems[3][4].
Quantitative Data & Specifications
| Parameter | Specification / Classification | Mechanistic Rationale |
| Chemical Class | Fused Heterocycle (Pyrazolo-pyrazine) | Nitrogen-rich API intermediate designed for kinase inhibition. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Fine powder acts as a severe mucosal and respiratory irritant[4]. |
| Primary Risk | Off-target pharmacological activity | High membrane permeability due to the methoxy group[1]. |
| Disposal Code | P501 (Hazardous Waste) | Requires specialized destruction to prevent ecological contamination[3]. |
| Destruction Method | Incineration (>1000°C) | Prevents toxic NOx emission via alkaline flue gas scrubbing[3]. |
| Spill Containment | HEPA Vacuum / Damp Wipe | Prevents aerosolization and inhalation of the active powder[4]. |
Operational Handling Protocol
To prevent electrostatic dispersion and inhalation of the active powder, execute the following step-by-step methodology during all laboratory manipulations:
-
Pre-Operation Risk Assessment: Verify the integrity of the local exhaust ventilation (LEV) or fume hood. Ensure the face velocity is calibrated between 80–100 fpm to capture stray particulates.
-
PPE Donning: Equip standard API-handling PPE: double nitrile gloves (outer pair must be changed immediately if contaminated), splash-proof safety goggles, and a flame-resistant, closed-front lab coat. If handling bulk powder outside a closed system, a NIOSH-approved N95/P95 particulate respirator is mandatory[4].
-
Material Manipulation: Use anti-static spatulas and grounded weigh boats to prevent the electrostatic dispersion of the fine powder. Transfer the chemical slowly to minimize aerosolization.
-
Equipment Decontamination: Post-manipulation, wipe down all balances and spatulas with a compatible solvent (e.g., methanol or DMSO) to dissolve residual API, followed by a secondary wipe with an alkaline detergent solution.
Spill Response & Decontamination
In the event of a powder spill, standard sweeping will aerosolize the API, drastically increasing inhalation risks. Follow this rapid response protocol:
-
Immediate Isolation: Halt operations. If the spill is outside a fume hood, evacuate the immediate 5-meter radius for 15 minutes to allow the dust to settle.
-
PPE Escalation: Responders must don a half-face respirator with P100 particulate filters and thick nitrile or butyl rubber gloves[4].
-
Dry Containment: Do not apply water directly to the dry powder, as this can create a difficult-to-contain slurry. Gently cover the spill with damp absorbent pads to suppress dust, or use an intrinsically safe HEPA-filtered vacuum[4].
-
Chemical Decontamination: Wipe the affected surface with isopropanol to dissolve residual traces of the pyrazine derivative, followed by a thorough wash with soap and water.
-
Waste Containerization: Place all spill cleanup materials (pads, wipes, gloves) into a heavy-duty, sealable hazardous waste bag for incineration.
Figure 1: Rapid response and containment protocol for solid powder spills.
Proper Disposal Procedures
Because 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is an API intermediate, it will bypass standard municipal water treatment facilities and cause severe ecological damage if poured down the drain[3].
-
Waste Segregation: Classify the material as "Solid Non-Halogenated Organic Waste." Do not mix this compound with strong oxidizing agents or acidic waste streams, as the pyrazine core can undergo unpredictable exothermic protonation or oxidation.
-
Primary Containerization: Transfer the waste into a chemically compatible primary container. A wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass bottle with a PTFE-lined cap is required to prevent leaching and photodegradation[3].
-
GHS Labeling: Affix a compliant hazardous waste label. Explicitly list the full chemical name: "5-methoxy-1H-pyrazolo[3,4-b]pyrazine" (do not use lab abbreviations). Check the GHS hazard boxes for "Toxic" and "Irritant."
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the storage area is well-ventilated, kept away from direct sunlight, and maintained for no longer than 90 days.
-
Final Destruction (Incineration): Transfer the waste to a licensed environmental health and safety (EHS) contractor. The mandatory destruction method is high-temperature controlled incineration (>1000°C) equipped with flue gas scrubbing. This is critical to safely break down the N4 heterocyclic core and neutralize the resulting nitrogen oxide (NOx) emissions into harmless salts[3].
Figure 2: Standardized disposal workflow for 5-methoxy-1H-pyrazolo[3,4-b]pyrazine.
Sources
A Senior Application Scientist's Guide to Handling 5-methoxy-1H-pyrazolo[3,4-b]pyrazine: Essential Safety and Operational Protocols
For fellow researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. The compound 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic molecule with significant potential in medicinal chemistry, likely as a building block for more complex therapeutic agents. While comprehensive toxicological data for this specific molecule is not widely published, a thorough analysis of its structure and data from closely related pyrazolo[3,4-b]pyrazine and pyrazole analogues allows us to establish a robust safety protocol. This guide is designed to provide you with the essential, immediate safety and logistical information required for its handling, grounded in the principles of causality and self-validating safety systems.
Hazard Analysis: An Evidence-Based Approach
The core structure, a fusion of pyrazole and pyrazine rings, is common in pharmacologically active molecules. Safety data sheets for analogous compounds consistently highlight several key hazards that we must assume apply to 5-methoxy-1H-pyrazolo[3,4-b]pyrazine until proven otherwise.
-
Skin and Eye Irritation : A Safety Data Sheet for 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid clearly indicates it causes skin (H315) and serious eye irritation (H319).[1] Similarly, related pyrazole compounds are also classified as skin and eye irritants.[2][3] Therefore, it is critical to prevent any direct contact with the skin or eyes.
-
Respiratory Tract Irritation : The aforementioned carboxylic acid derivative is also noted to potentially cause respiratory irritation (H335).[1] As 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is likely a solid, airborne dust particles present a significant inhalation risk.
-
Acute Oral Toxicity : Some related compounds, such as 5-Methoxy-1H-pyrazolo[3,4-c]pyridine and 3-(4-Methoxyphenyl)pyrazole, are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] This necessitates measures to prevent accidental ingestion.
Based on this analysis, we will operate under the assumption that 5-methoxy-1H-pyrazolo[3,4-b]pyrazine is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if swallowed.
| Potential Hazard | GHS Classification (Inferred) | Primary Route of Exposure | Rationale for Precaution |
| Serious Eye Irritation | Category 2 / 2A | Direct contact with dust or splash | Data from multiple pyrazolo[3,4-b]pyrazine and methoxyphenyl pyrazole analogues show this is a consistent hazard.[1][2][3] |
| Skin Irritation | Category 2 | Direct contact with solid/solution | A common characteristic of this chemical family, leading to localized inflammation.[1][2][3] |
| Respiratory Irritation | STOT SE, Category 3 | Inhalation of dust | Handling of fine powders can easily generate airborne particles that irritate the respiratory system.[1] |
| Acute Oral Toxicity | Category 4 | Ingestion | Analogues are classified as harmful if swallowed, making prevention of ingestion critical.[2] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate the specific risks identified. The following multi-layered approach is mandatory for all handling procedures involving this compound.
-
Eye and Face Protection :
-
Minimum Requirement : Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[4]
-
Enhanced Protection : When there is a risk of splashing (e.g., during solution preparation or transfer) or significant dust generation, a face shield must be worn in addition to safety goggles.[1] A face shield alone does not provide adequate protection.
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.
-
Gloves : Chemical-impermeable gloves are required. Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. All glove use must adhere to the specifications of EU Directive 89/686/EEC and the EN 374 standard.[4]
-
Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Wash hands thoroughly with soap and water after removing gloves.[1][4]
-
-
Respiratory Protection :
-
Standard Operations : All handling of the solid compound (e.g., weighing, transfers) must be conducted in a certified chemical fume hood or a ventilated enclosure to prevent dust dispersion.[3]
-
In Case of Insufficient Ventilation : If engineering controls are not available or are insufficient to control airborne dust, a full-face respirator with appropriate particulate filters must be used.[4]
-
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task and available controls.
Operational and Disposal Plans
A self-validating safety protocol extends beyond PPE to include every step of the handling and disposal process.
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for the work. Assemble all necessary equipment and PPE.
-
Weighing : Conduct all weighing of the solid compound inside the fume hood or a balance enclosure. Use a spatula to gently transfer the material to avoid creating dust.
-
Solution Preparation : Add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling. Keep the container covered as much as possible.
-
Post-Handling : After completing the task, decontaminate the work area with an appropriate solvent and wipe-down. Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing : Immediately wash hands and forearms thoroughly with soap and water.
-
Skin Contact : Immediately take off contaminated clothing.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3][4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Chemical Waste : All waste containing 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, including excess solid and solutions, must be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[4]
-
Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials must be placed in a sealed bag and disposed of as solid chemical waste.
-
Final Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] All disposal must be in accordance with local, state, and federal regulations.
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic system of risk assessment and mitigation. This ensures the safety of yourself and your colleagues, and upholds the integrity of your scientific work.
References
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyrazine,5-methoxy-(9CI) — Chemical Substance Information. NextSDS. Available at: [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
